hCAIX-IN-15
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C18H14FN7O2S |
|---|---|
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
4-[[4-amino-6-[(E)-1-cyano-2-(3-fluorophenyl)ethenyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C18H14FN7O2S/c19-13-3-1-2-11(9-13)8-12(10-20)16-24-17(21)26-18(25-16)23-14-4-6-15(7-5-14)29(22,27)28/h1-9H,(H2,22,27,28)(H3,21,23,24,25,26)/b12-8+ |
InChI-Schlüssel |
LYKLDQQNRMNZNW-XYOKQWHBSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Small Molecule Inhibitors Targeting Human Carbonic Anhydrase IX (hCAIX)
Disclaimer: A thorough search of publicly available scientific literature and databases did not yield any information on a specific molecule designated "hCAIX-IN-15". Therefore, this guide will focus on the well-established mechanism of action of potent and selective small molecule inhibitors of human Carbonic Anhydrase IX (hCAIX), a key therapeutic target in oncology.
Carbonic Anhydrase IX (CAIX) is a transmembrane zinc-containing metalloenzyme that is highly overexpressed in a variety of solid tumors and is a key contributor to the acidification of the tumor microenvironment, promoting tumor growth, progression, and metastasis.[1][2][3] Its extracellular catalytic domain makes it an attractive target for the development of anticancer therapies, including small molecule inhibitors and monoclonal antibodies.[1][4]
Core Mechanism of Action
The primary mechanism of action for the most studied class of hCAIX inhibitors, the sulfonamides, involves the direct binding to the zinc ion (Zn²⁺) located within the enzyme's active site. This interaction blocks the catalytic activity of hCAIX, which is the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). By inhibiting this process, these molecules prevent the acidification of the extracellular space, thereby disrupting the favorable acidic microenvironment that cancer cells require for proliferation, invasion, and metastasis.
Structural studies, such as X-ray crystallography of hCAIX in complex with inhibitors like acetazolamide, have revealed key binding interactions. The sulfonamide group coordinates directly with the Zn²⁺ ion, displacing the zinc-bound water molecule/hydroxide ion that is essential for catalysis. Additional interactions between the inhibitor scaffold and amino acid residues lining the active site pocket contribute to the binding affinity and selectivity for hCAIX over other CA isozymes.[1] The design of highly selective inhibitors often involves the addition of a "tail" to the sulfonamide-bearing scaffold, which can form specific interactions with residues unique to the hCAIX active site.[2]
Quantitative Data on Inhibitor Binding Affinity
The binding affinity of small molecule inhibitors to hCAIX and other CA isozymes is a critical determinant of their potency and potential for off-target effects. The dissociation constant (Kd) is a common metric used to quantify this affinity, with lower values indicating tighter binding. The following table summarizes the binding affinities of several representative CAIX inhibitors for various human CA isozymes, as determined by the Fluorescence-based Thermal Shift Assay (FTSA).
| Compound | CAIX Kd (nM) | CAII Kd (nM) | CAXII Kd (nM) | Selectivity (CAII/CAIX) | Reference |
| GZ21-19 | 4 | >1000 | Not Reported | >250 | [5] |
| GZ22-1 | 6 | >1000 | Not Reported | >167 | [5] |
| GZ22-4 | 1.5 | >1000 | Not Reported | >667 | [5] |
| AZ21-6 | 15 | >1000 | Not Reported | >67 | [5] |
| VD11-4-2 | 0.03 | Not Reported | Not Reported | Not Reported | [5] |
Note: Data is compiled from various preclinical studies. Selectivity is a calculated ratio and provides an indication of the inhibitor's preference for CAIX over the ubiquitous cytosolic isoform CAII.
Key Experimental Protocols
Fluorescence-based Thermal Shift Assay (FTSA) for Determining Binding Affinity
The FTSA is a powerful technique used to determine the binding affinity of ligands to proteins, including the high-affinity interactions between inhibitors and hCAIX.[5]
Principle: The assay is based on the principle that the binding of a ligand stabilizes the protein, leading to an increase in its thermal denaturation temperature (Tm). This change in Tm is dependent on the concentration of the ligand and can be used to calculate the dissociation constant (Kd).
Methodology:
-
Protein and Ligand Preparation: Recombinantly expressed and purified hCAIX is prepared in a suitable buffer at a final concentration typically in the low nanomolar range. The inhibitor (ligand) is serially diluted to create a range of concentrations.
-
Assay Setup: The protein solution is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein that become exposed upon unfolding. The protein-dye mixture is then aliquoted into a multiwell plate, and the various concentrations of the inhibitor are added.
-
Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased. The fluorescence intensity is monitored as a function of temperature.
-
Data Analysis: As the protein unfolds, the dye binds to the exposed hydrophobic cores, resulting in a sharp increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). The change in Tm (ΔTm) at each inhibitor concentration is plotted against the logarithm of the inhibitor concentration. The resulting sigmoidal curve is then fitted to a suitable binding model to determine the dissociation constant (Kd).
Visualizations
References
- 1. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picomolar fluorescent probes for compound affinity determination to carbonic anhydrase IX expressed in live cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-Affinity NIR-Fluorescent Inhibitors for Tumor Imaging via Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
What is the function of hCAIX-IN-15?
An In-Depth Technical Guide to the Function of the Carbonic Anhydrase IX Inhibitor U-104 (SLC-0111)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of tumor pH. Its expression is induced by hypoxia and is associated with poor prognosis and resistance to therapy. U-104, also known as SLC-0111, is a potent and selective small-molecule inhibitor of CAIX and the related isoform CAXII. This document provides a comprehensive overview of the function, mechanism of action, and experimental data related to U-104, serving as a technical guide for researchers in oncology and drug development.
Introduction to hCAIX as a Therapeutic Target
Human carbonic anhydrase IX (hCAIX) is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In the tumor microenvironment, which is often hypoxic, the upregulation of hCAIX plays a crucial role in pH regulation.[1][2] By converting CO2 to H+ and HCO3- extracellularly, hCAIX contributes to the acidification of the tumor microenvironment while maintaining a more alkaline intracellular pH, which is favorable for tumor cell survival, proliferation, and invasion.[1][2] The restricted expression of hCAIX in normal tissues makes it an attractive and specific target for cancer therapy.[3]
U-104 (SLC-0111): A Potent and Selective hCAIX Inhibitor
U-104 (SLC-0111) is a ureido-substituted benzenesulfonamide (B165840) that has been identified as a potent and selective inhibitor of the tumor-associated carbonic anhydrases IX and XII.[4][5][6] Its chemical formula is C₁₃H₁₂FN₃O₃S.[6][7]
Data Presentation: Inhibitory Activity and Selectivity
U-104 demonstrates significant selectivity for the tumor-associated isoforms hCAIX and hCAXII over the cytosolic isoforms hCAI and hCAII, which are considered off-targets.[4][6] This selectivity is crucial for minimizing potential side effects.
| Isoform | Ki (nM) | Reference |
| hCAIX | 45.1 | [4][5] |
| hCAXII | 4.5 | [4][5] |
| hCAI | 5080 | [4][6] |
| hCAII | 9640 | [4][6] |
Mechanism of Action
U-104 functions as a competitive inhibitor at the active site of carbonic anhydrase. The sulfonamide moiety of U-104 coordinates with the zinc ion in the enzyme's active site, preventing the binding of its natural substrate, carbon dioxide.
Signaling Pathway and Cellular Consequences of hCAIX Inhibition
The inhibition of hCAIX by U-104 disrupts the pH regulatory mechanism of tumor cells. This leads to an increase in intracellular acidity and a decrease in extracellular acidity.[1][8] The consequences of this disruption include:
-
Reduced Cell Growth and Proliferation: The altered intracellular pH can hamper cellular processes, leading to reduced growth.[1]
-
Induction of Apoptosis: Intracellular acidification is a trigger for programmed cell death.[1][8]
-
Inhibition of Metastasis: A less acidic extracellular environment can reduce the invasive and migratory potential of tumor cells.[4]
References
- 1. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 3. Signalchem LifeScience [signalchemlifesciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Carbonic Anhydrase IX/XII Inhibitor II, U-104 The Carbonic Anhydrase IX/XII Inhibitr II, U-104 controls the biological activity of Carbonic Anhydrase IX/XII. This small molecule/inhibitor is primarily used for Cancer applications. | Sigma-Aldrich [sigmaaldrich.com]
- 7. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
hCAIX-IN-15: A Technical Guide to a Potent and Selective Carbonic Anhydrase IX Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in a wide range of solid tumors and is a key regulator of tumor pH. Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CAIX contributes to the acidification of the extracellular space while maintaining a neutral to alkaline intracellular pH in cancer cells. This pH-regulating activity promotes tumor cell survival, proliferation, and metastasis, making CAIX an attractive target for anticancer drug development.
This technical guide provides a comprehensive overview of hCAIX-IN-15, a potent inhibitor of human carbonic anhydrase IX (hCA IX). While specific data on this compound is limited in the public domain, this document consolidates the available information and supplements it with general knowledge and established protocols relevant to the study of selective CAIX inhibitors.
This compound: Core Properties
This compound, also identified as compound 12i in scientific literature, has been characterized as a potent inhibitor of hCA IX.[1]
Quantitative Data Summary
The primary quantitative measure of this compound's potency is its inhibition constant (Ki) against hCA IX.
| Compound | Target | Ki (nM) |
| This compound | hCA IX | 38.8[1] |
Table 1: Inhibition Constant of this compound
This compound has also demonstrated cytotoxic activity against human cancer cell lines. The following table summarizes the available, albeit limited, information.
| Compound | Cell Line | Cancer Type | Assay | Incubation Time | Result |
| This compound | MDA-MB-468 | Breast Cancer | SRB Assay | 48 hours | Cytotoxic[1] |
| This compound | UO-31 | Renal Cancer | SRB Assay | 48 hours | Cytotoxic[1] |
Table 2: In Vitro Anticancer Activity of this compound. Note: Specific IC50 values are not publicly available.
Mechanism of Action of CAIX Inhibitors
The primary mechanism of action for many CAIX inhibitors, including sulfonamide-based compounds, involves the coordination of the inhibitor's zinc-binding group to the zinc ion within the enzyme's active site. This binding event blocks the access of the natural substrate, carbon dioxide, thereby inhibiting the enzyme's catalytic activity.
Signaling Pathways Influenced by CAIX
CAIX plays a crucial role in several signaling pathways that are fundamental to cancer progression. Inhibition of CAIX can disrupt these pathways, leading to anticancer effects.
Figure 1: Simplified signaling pathway of CAIX in cancer. Hypoxia stabilizes HIF-1α, which upregulates CAIX expression. CAIX then regulates intra- and extracellular pH, promoting cell proliferation, survival, and metastasis.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, the following are standard methodologies used to evaluate selective CAIX inhibitors.
In Vitro Carbonic Anhydrase Inhibition Assay
This assay determines the inhibitory potency of a compound against a specific CA isoform. A common method is the stopped-flow CO₂ hydration assay.
Principle: This method measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the level of inhibition.
Materials:
-
Recombinant human CAIX enzyme
-
Tris-HCl buffer (pH 7.5)
-
Phenol (B47542) red (pH indicator)
-
CO₂-saturated water
-
Test compound (e.g., this compound) dissolved in DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a solution containing Tris-HCl buffer, phenol red, and the CAIX enzyme.
-
For inhibitor measurements, pre-incubate the enzyme solution with the test compound at various concentrations.
-
In the stopped-flow instrument, rapidly mix the enzyme (or enzyme-inhibitor) solution with CO₂-saturated water.
-
Monitor the change in absorbance of phenol red at 557 nm over time.
-
Calculate the initial rate of reaction.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.[2][3][4][5][6]
Principle: SRB is a bright-pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein, which reflects the cell number.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, UO-31)
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., this compound)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).
-
Fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates with water to remove TCA.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
Air-dry the plates and solubilize the protein-bound dye with Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell survival relative to untreated control cells and determine the IC₅₀ value.
Figure 2: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Selectivity of CAIX Inhibitors
A critical aspect of developing CAIX inhibitors for cancer therapy is achieving selectivity over other carbonic anhydrase isoforms, particularly the highly abundant cytosolic isoform CAII. Off-target inhibition of other CAs can lead to undesirable side effects.
The design of selective CAIX inhibitors often exploits structural differences in the active site and surrounding regions between the various CA isoforms.
Figure 3: Conceptual diagram of selective CAIX inhibition. The inhibitor's zinc-binding group interacts with the catalytic zinc ion in both isoforms, but the "tail" of the inhibitor is designed to have favorable interactions with unique residues in the CAIX active site, leading to higher affinity and selectivity.
Conclusion
This compound is a potent inhibitor of carbonic anhydrase IX with demonstrated in vitro anticancer activity. While comprehensive data on its selectivity, in vivo efficacy, and detailed mechanism of action are not fully available in the public domain, it represents a promising lead compound for the development of novel anticancer therapeutics targeting tumor hypoxia and pH regulation. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the further investigation and characterization of this compound and other selective CAIX inhibitors. Further research is warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
hCAIX-IN-15: A Technical Guide for Tumor Hypoxia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor hypoxia, a condition of low oxygen levels in cancerous tissues, is a critical factor in tumor progression, metastasis, and resistance to conventional therapies. A key molecular player in the adaptation of cancer cells to hypoxic environments is Carbonic Anhydrase IX (CAIX), a transmembrane enzyme that is highly upregulated under the control of Hypoxia-Inducible Factor-1α (HIF-1α). CAIX plays a crucial role in regulating intra- and extracellular pH, contributing to an acidic tumor microenvironment that favors tumor cell survival, invasion, and immune evasion. Its restricted expression in normal tissues and high prevalence in a variety of solid tumors make it an attractive target for anticancer drug development.
hCAIX-IN-15 is a potent small molecule inhibitor of human Carbonic Anhydrase IX (hCAIX). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its application in tumor hypoxia research.
Core Compound Details: this compound
This compound, also identified by its MedChemExpress catalog number HY-145015, is a benzenesulfonamide-based inhibitor of carbonic anhydrases.
Chemical Structure:
Caption: Chemical structure of this compound.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the catalytic activity of Carbonic Anhydrase IX.[1] The sulfonamide group of this compound binds to the zinc ion in the active site of the CAIX enzyme, preventing its catalytic function.[1]
CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] This enzymatic activity is crucial for hypoxic tumor cells to maintain a neutral intracellular pH (pHi) by extruding acid, a byproduct of increased glycolysis (the Warburg effect).[3] By inhibiting CAIX, this compound disrupts this pH regulation, leading to intracellular acidification and subsequent inhibition of tumor cell growth, proliferation, and survival.[3]
Quantitative Data
The inhibitory potency of this compound against CAIX has been determined, highlighting its potential as a targeted therapeutic agent.
| Parameter | Target | Value | Reference |
| Ki | hCAIX | 38.8 nM | [4] |
No publicly available data for IC50 values against specific cancer cell lines or selectivity against other carbonic anhydrase isoforms for this compound were found at the time of this report.
Signaling Pathways and Experimental Workflows
The role of CAIX in tumor hypoxia is intrinsically linked to the HIF-1α signaling pathway. The following diagrams illustrate this relationship and a general workflow for evaluating CAIX inhibitors like this compound.
Caption: HIF-1α mediated upregulation of CAIX in tumor hypoxia and the inhibitory action of this compound.
Caption: General experimental workflow for the preclinical evaluation of a CAIX inhibitor like this compound.
Experimental Protocols
In Vitro Assays
1. Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This assay measures the inhibition of CA-catalyzed CO₂ hydration.
-
Principle: The assay follows the kinetics of the pH change of a buffer solution upon the addition of a CO₂-saturated solution. The enzymatic activity is determined by the rate of pH drop, which is accelerated in the presence of CA.
-
Materials:
-
Recombinant human CA isoforms (CAIX, CAII, etc.)
-
Buffer (e.g., 20 mM HEPES-Tris, pH 7.5)
-
pH indicator (e.g., p-Nitrophenol)
-
CO₂-saturated water
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Stopped-flow spectrophotometer
-
-
Protocol:
-
Equilibrate the buffer and CO₂ solutions to the desired temperature (e.g., 25°C).
-
In the spectrophotometer cuvette, mix the enzyme solution (containing a known concentration of the CA isoform) with varying concentrations of this compound or vehicle control.
-
Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water.
-
Monitor the change in absorbance of the pH indicator over time.
-
Calculate the initial rate of the reaction from the slope of the absorbance curve.
-
Determine the Ki value by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive) using specialized software.
-
2. Cell Viability/Proliferation Assay (MTT or CCK-8 Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells under normoxic and hypoxic conditions.
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT) or a water-soluble tetrazolium salt (WST-8 in CCK-8) to a colored formazan (B1609692) product, the amount of which is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line known to express CAIX under hypoxia (e.g., HT-29, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
-
Hypoxia chamber or incubator (e.g., 1% O₂)
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Expose the cells to a range of concentrations of this compound or vehicle control.
-
Incubate one set of plates under normoxic conditions (21% O₂) and another set under hypoxic conditions (e.g., 1% O₂) for a specified period (e.g., 48-72 hours).
-
Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
In Vivo Assays
1. Tumor Xenograft Model
This model evaluates the in vivo efficacy of this compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the drug on tumor growth is then monitored.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., HT-29)
-
Matrigel (optional, to aid tumor formation)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (at various doses) or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection, oral gavage) on a predetermined schedule.
-
Measure the tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
2. Immunohistochemistry (IHC) for CAIX and Proliferation Markers
This technique is used to visualize the expression and localization of specific proteins within the tumor tissue.
-
Principle: Antibodies specific to the protein of interest (e.g., CAIX, Ki-67) are used to label the protein in thin sections of the tumor tissue. The antibody binding is then visualized using a chromogenic or fluorescent detection system.
-
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissues
-
Microtome
-
Microscope slides
-
Primary antibodies (e.g., anti-CAIX, anti-Ki-67)
-
Secondary antibodies conjugated to an enzyme (e.g., HRP) or a fluorophore
-
Chromogen substrate (e.g., DAB) or fluorescence microscope
-
Antigen retrieval solutions
-
Blocking buffers
-
-
Protocol:
-
Cut thin sections (e.g., 4-5 µm) from the paraffin-embedded tumor blocks and mount them on microscope slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the antigenic epitopes.
-
Block non-specific antibody binding.
-
Incubate the sections with the primary antibody at the optimal concentration and temperature.
-
Wash the sections and incubate with the appropriate secondary antibody.
-
If using a chromogenic method, incubate with the substrate to develop the color.
-
Counterstain the sections (e.g., with hematoxylin) to visualize the cell nuclei.
-
Dehydrate and mount the sections.
-
Examine the slides under a microscope and quantify the protein expression.
-
Conclusion
This compound is a potent inhibitor of Carbonic Anhydrase IX, a key enzyme involved in the adaptation of cancer cells to the hypoxic tumor microenvironment. Its ability to disrupt pH regulation in hypoxic tumor cells makes it a valuable tool for cancer research and a potential candidate for therapeutic development. The experimental protocols outlined in this guide provide a framework for the in vitro and in vivo evaluation of this compound and other CAIX inhibitors, facilitating further investigation into their role in combating tumor hypoxia. Further research is warranted to fully elucidate the therapeutic potential of this compound, including comprehensive selectivity profiling and in vivo efficacy studies in various cancer models.
References
- 1. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The CAIX Inhibitor SLC-0111: A Technical Guide to its Modulation of the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the carbonic anhydrase IX (CAIX) inhibitor, SLC-0111, and its multifaceted effects on the tumor microenvironment (TME). SLC-0111 is a first-in-class, potent, and selective small molecule inhibitor of CAIX, a cell surface zinc metalloenzyme predominantly expressed in hypoxic solid tumors.[1] Its expression is associated with aggressive tumor phenotypes and poor patient prognosis.[1] SLC-0111 is currently undergoing clinical evaluation for the treatment of advanced solid tumors.[1][2]
Mechanism of Action
SLC-0111 is a ureido-substituted benzenesulfonamide (B165840) that acts as a potent inhibitor of the enzymatic activity of CAIX.[3] CAIX is induced by hypoxia-inducible factor 1α (HIF-1α) and plays a crucial role in pH regulation within the TME. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the maintenance of a neutral intracellular pH (pHi) while acidifying the extracellular space (pHe). This resulting acidic TME promotes tumor progression, metastasis, and resistance to therapy. By inhibiting CAIX, SLC-0111 disrupts this pH regulation, leading to intracellular acidification and a reduction in extracellular acidity.
Effects on the Tumor Microenvironment
Preclinical studies have demonstrated that SLC-0111 exerts a range of anti-tumor effects by modulating the TME:
-
Reversal of Tumor Acidosis: SLC-0111 reduces the acidification of the extracellular microenvironment in hypoxic conditions.
-
Inhibition of Tumor Growth and Metastasis: By targeting CAIX, SLC-0111 has been shown to inhibit tumor growth and metastasis in preclinical models of various cancers, including breast cancer, pancreatic cancer, glioblastoma, and melanoma.
-
Reduction of Cell Viability and Motility: In hepatoblastoma cell models, SLC-0111 has been shown to decrease cell viability in both monolayer and spheroid cultures and to impair cell motility.
-
Sensitization to Chemotherapy: SLC-0111 has been demonstrated to potentiate the cytotoxic effects of conventional chemotherapeutic agents such as dacarbazine, temozolomide, doxorubicin, and 5-fluorouracil (B62378) in melanoma, breast, and colorectal cancer cells.
-
Enhancement of Immunotherapy: In combination with immune checkpoint inhibitors, SLC-0111 has been shown to sensitize tumors to immunotherapy, leading to an enhanced Th1 response, decreased tumor growth, and reduced metastasis. This is attributed to the alleviation of the acidic TME, which is known to suppress immune cell function.
Quantitative Data
The following tables summarize the available quantitative data on the activity and efficacy of SLC-0111 from preclinical studies.
| Parameter | Value | Cell Line/Model | Conditions | Reference |
| Inhibitory Activity | ||||
| Ki (hCA IX) | 45 nM | - | In vitro | |
| Ki (hCA XII) | 4.5 nM | - | In vitro | |
| In Vitro Efficacy | ||||
| Concentration for migration inhibition | 100 µM | HUH6, HB-295, HB-303 (Hepatoblastoma) | Normoxia & Hypoxia | |
| Reduction in migration (HUH6) | ~70% (Normoxia), ~40% (Hypoxia) | HUH6 (Hepatoblastoma) | 20h treatment | |
| Reduction in CAIX mRNA expression | 40-60% | HUH6, HB-295, HB-303 (Hepatoblastoma) | Hypoxia | |
| Concentration for chemotherapy sensitization | 100 µM | A375-M6 (Melanoma), MCF7 (Breast), HCT116 (Colorectal) | - | |
| Clinical Trial Data | ||||
| Recommended Phase 2 Dose | 1000 mg/day | Patients with advanced solid tumors | Phase 1 study |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability and Migration Assays
-
Cell Lines and Culture:
-
Hepatoblastoma cell lines (HUH6, HB-295, HB-303) are cultured in appropriate media.
-
For hypoxia experiments, cells are cultured in a hypoxic chamber with low oxygen levels (e.g., 1% O2).
-
-
SLC-0111 Treatment:
-
SLC-0111 is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentration (e.g., 100 µM).
-
-
Wound Healing Assay (for cell migration):
-
Cells are grown to confluence in a multi-well plate.
-
A scratch is made in the cell monolayer using a sterile pipette tip.
-
The cells are washed to remove debris and fresh medium containing SLC-0111 or vehicle control is added.
-
The closure of the wound is monitored and imaged at different time points (e.g., 0 and 20 hours).
-
The percentage of wound closure is quantified to assess cell migration.
-
-
Spheroid Cultures (for 3D cell viability):
-
Cells are seeded in ultra-low attachment plates to promote the formation of spheroids.
-
Spheroids are treated with SLC-0111 or vehicle control.
-
Cell viability within the spheroids is assessed using appropriate assays (e.g., CellTiter-Glo 3D).
-
Chemotherapy Sensitization Studies
-
Cell Lines:
-
Melanoma (A375-M6), breast cancer (MCF7), and colorectal cancer (HCT116) cell lines are used.
-
-
Treatments:
-
Cells are treated with a sub-lethal dose (
-
-
Cell Death Analysis:
-
Apoptosis is quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Cells are harvested and washed.
-
Cells are incubated with Annexin V-FITC and PI in binding buffer.
-
The percentage of apoptotic cells (Annexin V positive) is determined by flow cytometry.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of SLC-0111 in the tumor microenvironment.
Caption: Experimental workflow for a wound healing (migration) assay.
Caption: Experimental workflow for assessing chemotherapy sensitization.
Conclusion
SLC-0111 represents a promising therapeutic agent that targets a key mechanism of tumor adaptation to the hypoxic microenvironment. Its ability to reverse tumor acidosis, inhibit tumor growth and metastasis, and sensitize cancer cells to both chemotherapy and immunotherapy highlights its potential as a valuable component of combination cancer therapies. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy in patients with CAIX-positive solid tumors.
References
Investigating the Downstream Effects of Carbonic Anhydrase IX Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the downstream effects of inhibiting human Carbonic Anhydrase IX (hCAIX), a key enzyme implicated in tumor progression. While the specific inhibitor hCAIX-IN-15 has been identified as a potent agent with a Ki value of 38.8 nM, publicly available data on its detailed downstream effects are limited. Therefore, this guide will leverage the extensive research conducted on a structurally and functionally similar, clinically evaluated CAIX inhibitor, SLC-0111 , as a surrogate to provide a comprehensive understanding of the anticipated biological consequences of this compound.
Core Concept: The Role of CAIX in the Tumor Microenvironment
Carbonic Anhydrase IX is a transmembrane enzyme predominantly expressed in solid tumors in response to hypoxic conditions. Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This enzymatic activity plays a crucial role in maintaining a stable intracellular pH (pHi) in cancer cells, which is essential for their survival and proliferation, while contributing to the acidification of the extracellular microenvironment. This acidic milieu promotes tumor invasion, metastasis, and resistance to therapy.[1][2] Inhibition of CAIX disrupts this critical pH-regulating mechanism, leading to intracellular acidification and subsequent downstream effects that are detrimental to cancer cells.[3]
Quantitative Data on the Downstream Effects of CAIX Inhibition (Utilizing SLC-0111 as a proxy)
The following tables summarize the quantitative effects of the CAIX inhibitor SLC-0111 on various cancer cell lines, providing insights into the expected outcomes of using potent CAIX inhibitors like this compound.
Table 1: Effect of SLC-0111 on Cancer Cell Viability and Apoptosis
| Cell Line | Treatment | Concentration | Duration | Effect | Reference |
| A375-M6 (Melanoma) | SLC-0111 + Dacarbazine | 100 µM SLC-0111 + 50 µM Dacarbazine | 96 hours | Significant increase in late apoptosis and necrosis | [4] |
| A375-M6 (Melanoma) | SLC-0111 + Temozolomide | 100 µM SLC-0111 + 170 µM Temozolomide | 72 hours | Significant increase in late apoptosis and necrosis | [4] |
| MCF7 (Breast Cancer) | SLC-0111 + Doxorubicin | 100 µM SLC-0111 + 90 nM Doxorubicin | 48 hours | Significant increase in cell death (late apoptosis) | |
| A375-M6 (Melanoma) | SLC-0111 (in cmMSC) + Etoposide | 100 µM SLC-0111 | - | Increased percentage of dead cells from 44% to 63% | |
| HeLa (Cervical Cancer) | Sulphonamide CAIX inhibitor E | 25 µM | 24 hours | Increased early apoptotic cell ratio from 8.4% to 63.4% |
cmMSC: Conditioned medium from Mesenchymal Stem Cells
Table 2: Effect of SLC-0111 on Cancer Cell Proliferation and Motility
| Cell Line | Treatment | Concentration | Duration | Effect | Reference |
| HCT116 (Colorectal Cancer) | SLC-0111 + 5-Fluorouracil | 100 µM SLC-0111 + 100 µM 5-Fluorouracil | 14 days | Significantly decreased diameter of colonies | |
| HUH6 (Hepatoblastoma) | SLC-0111 | 100 µM | 20 hours | ~70% decrease in migration (normoxia), ~40% decrease (hypoxia) | |
| HB-295 (Hepatoblastoma) | SLC-0111 | 100 µM | 20 hours | Significant reduction in migration rate | |
| HB-303 (Hepatoblastoma) | SLC-0111 | 100 µM | 20 hours | ~30% decrease in migration (normoxia), ~35% decrease (hypoxia) |
Key Signaling Pathways and Mechanisms of Action
Inhibition of CAIX initiates a cascade of events stemming from the disruption of pH homeostasis. The primary mechanism involves the inability of cancer cells to extrude protons effectively, leading to a drop in intracellular pH.
Caption: Mechanism of Action of CAIX Inhibitors.
This intracellular acidification has several downstream consequences:
-
Induction of Apoptosis: The altered intracellular environment can trigger programmed cell death.
-
Inhibition of Proliferation: Key cellular processes required for cell division are pH-sensitive and are thus inhibited.
-
Reduction of Invasion and Metastasis: The acidic extracellular environment, which is partly maintained by CAIX activity, facilitates the breakdown of the extracellular matrix. Inhibition of CAIX can therefore reduce the invasive potential of cancer cells.
-
Sensitization to Chemotherapy: By creating a more stressful intracellular environment, CAIX inhibitors can enhance the efficacy of conventional chemotherapeutic agents.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on studies conducted with SLC-0111 and can be adapted for the evaluation of this compound.
Cell Viability and Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Apoptosis Detection by Flow Cytometry.
Methodology:
-
Seed cancer cells (e.g., A375-M6, MCF7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound and/or other cytotoxic drugs. Include a vehicle-treated control group.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72, or 96 hours).
-
Harvest the cells using a gentle dissociation reagent like Accutase.
-
Wash the cells with cold Phosphate-Buffered Saline (PBS).
-
Resuspend the cells in 1X Annexin Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
Cell Proliferation Assay (Colony Formation Assay)
This assay assesses the long-term proliferative capacity of cells following treatment.
Caption: Workflow for Colony Formation Assay.
Methodology:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat the cells with this compound and/or other drugs.
-
Incubate the plates for an extended period (e.g., 10-14 days), allowing colonies to form.
-
Wash the plates with PBS, fix the colonies with methanol, and stain with a 0.5% crystal violet solution.
-
Wash the plates to remove excess stain and allow them to dry.
-
Count the number of colonies and, if applicable, measure their diameter to assess both survival and proliferation rate.
Cell Migration Assay (Wound Healing Assay)
This assay measures the rate of cell migration into a created "wound" or gap in a cell monolayer.
References
- 1. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
hCAIX-IN-15: A Technical Guide for Basic Cancer Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in a variety of solid tumors and is a key regulator of tumor pH.[1][2] Its expression is predominantly induced by hypoxia, a common feature of the tumor microenvironment, through the hypoxia-inducible factor-1α (HIF-1α) pathway.[3][4] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CAIX contributes to the maintenance of a neutral to alkaline intracellular pH (pHi) while acidifying the extracellular space (pHe).[5] This pH gradient promotes tumor cell survival, proliferation, invasion, and resistance to therapy, making CAIX an attractive target for cancer drug development.
hCAIX-IN-15 is a potent and specific small molecule inhibitor of human carbonic anhydrase IX (hCAIX). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its application in basic cancer cell biology studies. While specific experimental data for this compound is limited in publicly available literature, this guide leverages information on well-characterized sulfonamide-based CAIX inhibitors to provide a foundational understanding and practical framework for researchers.
Core Compound Information: this compound
| Parameter | Value | Reference |
| IUPAC Name | 4-[[4-amino-6-[(E)-1-cyano-2-(3-fluorophenyl)ethenyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide | |
| Synonyms | NSC830211, HY-151632 | |
| Molecular Formula | C18H14FN7O2S | |
| Inhibition Constant (Ki) | 38.8 nM |
Mechanism of Action
This compound, as a sulfonamide-based inhibitor, is believed to exert its function by binding to the zinc ion within the active site of the CAIX enzyme. This interaction blocks the catalytic activity of CAIX, preventing the hydration of carbon dioxide. The inhibition of CAIX leads to a disruption of the pH balance in and around the cancer cell. The inability to effectively export protons results in intracellular acidification and a less acidic tumor microenvironment. This shift in pH can trigger a cascade of downstream events, including the induction of apoptosis, inhibition of cell proliferation and migration, and potentially increased sensitivity to conventional cancer therapies.
Signaling Pathways and Experimental Workflows
The inhibition of CAIX by this compound is expected to impact several key signaling pathways involved in cancer progression. The following diagrams illustrate the hypothesized mechanism of action and a general workflow for investigating the effects of this compound.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the biological effects of this compound on cancer cells. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Culture and Hypoxia Induction
-
Cell Lines: Select cancer cell lines known to express CAIX under hypoxic conditions (e.g., HeLa, MDA-MB-231, HT-29).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics.
-
Hypoxia Induction: To induce CAIX expression, culture cells in a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂) for 24-48 hours prior to and during the experiment.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Hypoxia: Transfer the plate to a hypoxic chamber for 24 hours.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) and incubate for another 48-72 hours under hypoxic conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Seeding and Treatment: Seed cells in a 6-well plate, induce hypoxia, and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Migration Assay (Wound Healing Assay)
-
Confluent Monolayer: Grow cells to a confluent monolayer in a 6-well plate.
-
Wound Creation: Create a scratch (wound) in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells with PBS to remove debris and add fresh medium containing this compound at various concentrations.
-
Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the wound at different time points to determine the rate of cell migration.
Intracellular pH (pHi) Measurement
-
Cell Preparation: Seed cells on glass coverslips, induce hypoxia, and treat with this compound.
-
Dye Loading: Load the cells with a pH-sensitive fluorescent dye, such as BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester), according to the manufacturer's instructions.
-
Fluorescence Microscopy: Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) using a fluorescence microscope.
-
Calibration: Generate a calibration curve using buffers of known pH to convert the fluorescence ratio to pHi values.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against CAIX, HIF-1α, and markers of apoptosis (e.g., cleaved caspase-3, Bax, Bcl-2). Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a potent inhibitor of carbonic anhydrase IX with significant potential for use in basic cancer cell biology research. By disrupting the pH regulation in the tumor microenvironment, this compound offers a valuable tool to investigate the role of CAIX in cancer cell proliferation, survival, and invasion. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of CAIX inhibition and to further elucidate the therapeutic potential of targeting this key enzyme in cancer. Further research is warranted to fully characterize the biological activities and downstream signaling effects of this compound in various cancer models.
References
- 1. Design, synthesis and biological evaluation of novel histone deacetylase inhibitors incorporating 4-aminoquinazolinyl systems as capping groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual inhibitors of butyrylcholinesterase and histone deacetylase 6 for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gentaur.com [gentaur.com]
- 4. Carbonic anhydrase IX: Biochemical and crystallographic characterization of a novel antitumor target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of hydroxy- or methoxy-substituted phenylmethylenethiosemicarbazones as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy of Carbonic Anhydrase IX Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary efficacy of inhibitors targeting human Carbonic Anhydrase IX (hCAIX), a key enzyme implicated in tumor progression and metastasis. While this document is structured to provide a comprehensive summary, it is important to note that specific data for a compound designated "hCAIX-IN-15" is not publicly available. Therefore, this guide utilizes data from well-characterized hCAIX inhibitors, such as SLC-0111 (also known as U-104) and other ureido-substituted benzenesulfonamides, to illustrate the therapeutic potential and evaluation methodologies for this class of compounds.
Introduction to hCAIX as a Therapeutic Target
Human Carbonic Anhydrase IX is a transmembrane zinc metalloenzyme that is highly overexpressed in a variety of solid tumors, including renal, breast, and lung cancers.[1][2] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment.[2][3] hCAIX plays a crucial role in pH regulation, converting carbon dioxide to bicarbonate and protons. This enzymatic activity helps tumor cells to maintain a neutral intracellular pH while contributing to an acidic extracellular environment, which in turn promotes tumor cell survival, proliferation, invasion, and metastasis.[4] The restricted expression of hCAIX in normal tissues makes it an attractive and specific target for anticancer therapies.
Quantitative Efficacy of hCAIX Inhibitors
The efficacy of hCAIX inhibitors has been evaluated through various preclinical and clinical studies. The following tables summarize key quantitative data for representative inhibitors, demonstrating their potency and selectivity.
Table 1: In Vitro Inhibitory Activity of Selected hCAIX Inhibitors
| Compound | Target | Ki (nM) | Cell Line | IC50 (µM) | Reference |
| SLC-0111 (U-104) | hCAIX | 45.1 | AT-1 (prostate) | Not specified | |
| hCAXII | 4.5 | ||||
| hCAI | 5080 | ||||
| hCAII | 9640 | ||||
| U-F | hCAIX | 45 | Not specified | Not specified | |
| hCAXII | 4 | ||||
| hCAII | 960 | ||||
| U-NO2 | hCAIX | 1 | Not specified | Not specified | |
| hCAXII | 6 | ||||
| U-CH3 | hCAIX | 7 | Not specified | Not specified | |
| hCAXII | 6 | ||||
| Compound 6 | hCAIX | 9.7 | Not specified | Not specified |
Table 2: In Vivo Efficacy of SLC-0111 (U-104)
| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| Mice with MDA-MB-231 LM2-4Luc+ orthotopic implants | Breast Cancer | 19, 38 mg/kg; daily; for 27 days | Inhibition of primary tumor growth | |
| 4T1 experimental metastasis mouse model | Breast Cancer | 19 mg/kg; daily; for 5 days | Inhibition of metastases formation | |
| NOD/SCID mice with MDA-MB-231 LM2-4Luc+ orthotopic implants | Breast Cancer | 38 mg/kg; i.p.; from day 11 to 27 | Significant delay in primary tumor growth, reduction in cancer stem cell population | |
| Balb/c mice with 4T1 orthotopic implants | Breast Cancer | 50 mg/kg; oral gavage; 4 days on/1 day off; from day 10 to 30 | Significant delay in tumor growth |
Table 3: Clinical Trial Data for SLC-0111
| Phase | Tumor Type | Dose | Key Findings | Reference |
| Phase I | Advanced Solid Tumors | 500 mg, 1000 mg, 2000 mg daily | Safe and well-tolerated up to 1000 mg/day. Recommended Phase II dose (RP2D) is 1000 mg/day. No objective responses, but stable disease >24 weeks in 2 patients. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of hCAIX inhibitor efficacy. Below are representative protocols for key experiments.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)
This assay measures the enzymatic activity of CA isoforms and the inhibitory potential of test compounds.
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2.
Protocol:
-
Recombinant human CA isoforms (hCAI, II, IX, XII) are purified.
-
The assay is performed using a stopped-flow instrument.
-
One syringe contains the enzyme solution in a buffer (e.g., Tris-HCl) at a specific pH.
-
The other syringe contains a CO2-saturated solution.
-
The two solutions are rapidly mixed, and the subsequent pH drop is monitored over time using a pH indicator (e.g., phenol (B47542) red).
-
To determine the inhibitory activity (Ki), the assay is repeated with varying concentrations of the inhibitor in the enzyme solution.
-
The Ki values are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Cell Viability and Proliferation Assays
These assays determine the cytotoxic or cytostatic effects of hCAIX inhibitors on cancer cells.
Principle: Colorimetric or fluorometric methods are used to quantify the number of viable cells in a culture.
Protocol (SRB Assay Example):
-
Cancer cell lines (e.g., AT-1 prostate cancer cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the hCAIX inhibitor (e.g., U-104) and incubated under normoxic (21% O2) or hypoxic (1% O2) conditions for a specified period (e.g., 48-72 hours).
-
After incubation, cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-base solution.
-
The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm).
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is calculated from the dose-response curve.
In Vivo Tumor Growth and Metastasis Models
Animal models are essential for evaluating the anti-tumor efficacy of hCAIX inhibitors in a physiological context.
Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of the inhibitor on tumor growth and metastasis is monitored.
Protocol (Orthotopic Breast Cancer Model Example):
-
Immunocompromised mice (e.g., NOD/SCID) are used.
-
Human breast cancer cells (e.g., MDA-MB-231) are implanted into the mammary fat pad of the mice.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The treatment group receives the hCAIX inhibitor (e.g., SLC-0111) via a specific route (e.g., oral gavage, intraperitoneal injection) and dosing schedule. The control group receives a vehicle.
-
Primary tumor volume is measured regularly using calipers.
-
Metastasis can be monitored using bioluminescence imaging if the tumor cells are engineered to express luciferase.
-
At the end of the study, tumors and organs (e.g., lungs) are harvested for histological and molecular analysis.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures aids in understanding the mechanism of action and evaluation of hCAIX inhibitors.
References
- 1. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Target Engagement and Binding Kinetics of Carbonic Anhydrase IX Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive overview of the target engagement and binding kinetics of representative inhibitors of human Carbonic Anhydrase IX (hCAIX), a key target in cancer therapy. Due to the absence of a publicly documented inhibitor named "hCAIX-IN-15," this document focuses on two well-characterized inhibitors, Acetazolamide and U-104 (SLC-0111) , to illustrate the principles and methodologies.
Introduction to Carbonic Anhydrase IX as a Therapeutic Target
Carbonic Anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a variety of solid tumors and is a key mediator of tumor acidosis.[1] Under hypoxic conditions, frequently found in the tumor microenvironment, CAIX is induced by Hypoxia-Inducible Factor 1α (HIF-1α).[1] Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, thereby regulating intracellular and extracellular pH.[1] This pH regulation is crucial for tumor cell survival, proliferation, and metastasis, making CAIX an attractive target for anticancer drug development.[1]
Quantitative Data on Inhibitor Binding and Kinetics
The interaction of small molecule inhibitors with CAIX can be quantified by various parameters, including the inhibition constant (Kᵢ), the dissociation constant (Kₑ), and the kinetic rate constants for association (kₐ or kₒₙ) and dissociation (kₑ or kₒff). Below is a summary of publicly available data for Acetazolamide and U-104 (SLC-0111).
| Inhibitor | Target | Kᵢ (nM) | Kₑ (nM) | kₐ (M⁻¹s⁻¹) | kₒff (s⁻¹) | Method | Reference |
| Acetazolamide | hCAIX | 25.8 | 15 - 21 | - | - | Stopped-flow, TSA | [2] |
| hCAII* | - | 25 | 1.7 x 10⁴ | 4.4 x 10⁻² | SPR | [3] | |
| U-104 (SLC-0111) | hCAIX | 45.1 | - | - | - | Cell-free assay | [4] |
| hCAXII | 4.5 | - | - | - | Cell-free assay | [4] |
*Note: Data for human Carbonic Anhydrase II (hCAII) is included as a reference due to the high conservation of the active site among CA isoforms.
Signaling Pathways Involving CAIX
CAIX is implicated in several signaling pathways that are critical for cancer progression. Its role in pH regulation under hypoxia is central, but it also exhibits crosstalk with other key cellular signaling cascades.
CAIX-Mediated pH Regulation in Hypoxia
Under hypoxic conditions, tumor cells switch to glycolytic metabolism, leading to an accumulation of acidic byproducts. CAIX, with its extracellular catalytic domain, converts CO₂ to H⁺ and HCO₃⁻. The protons contribute to the acidification of the tumor microenvironment, which promotes invasion and metastasis, while the bicarbonate is transported into the cell to maintain a slightly alkaline intracellular pH, favoring survival and proliferation.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picomolar fluorescent probes for compound affinity determination to carbonic anhydrase IX expressed in live cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nicoyalife.com [nicoyalife.com]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for hCAIX-IN-15 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is notably overexpressed in a variety of solid tumors, often as a result of the hypoxic tumor microenvironment. Its expression is primarily regulated by the hypoxia-inducible factor-1α (HIF-1α). CAIX plays a crucial role in tumor progression by regulating intra- and extracellular pH, which facilitates cancer cell survival, proliferation, and metastasis. The enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, leading to acidification of the extracellular space and alkalinization of the intracellular environment. This pH regulation helps cancer cells to thrive in acidic conditions and promotes invasion and metastasis.[1][2][3] Consequently, CAIX has emerged as a promising therapeutic target for anticancer drug development.
hCAIX-IN-15 is a potent and specific inhibitor of human carbonic anhydrase IX (hCAIX), demonstrating significant potential in cancer research. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in cancer cell lines that endogenously express CAIX. The described assays will enable researchers to assess the inhibitor's impact on cell viability, intracellular pH, and cell migration.
Signaling Pathway of Carbonic Anhydrase IX in Hypoxia
Caption: Signaling pathway of CAIX under hypoxic conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials and Reagents:
-
CAIX-positive cancer cell line (e.g., HeLa, MDA-MB-231, HT-29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
CO2 incubator (normoxic and hypoxic conditions)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete growth medium. A vehicle control (DMSO) should also be prepared.
-
Replace the medium with the prepared drug dilutions.
-
Incubate the plates under normoxic (21% O2) and hypoxic (1% O2) conditions for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) using non-linear regression analysis.
Intracellular pH (pHi) Measurement Assay
This assay measures the ability of this compound to disrupt the pH-regulating function of CAIX.
Materials and Reagents:
-
CAIX-positive cancer cell line
-
Complete growth medium
-
This compound
-
BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)
-
Hanks' Balanced Salt Solution (HBSS)
-
Nigericin (B1684572) (for calibration)
-
High K+ calibration buffers (pH 6.5, 7.0, 7.5)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control under hypoxic conditions for 24 hours.
-
Wash the cells with HBSS and incubate them with 5 µM BCECF-AM in HBSS for 30 minutes at 37°C.
-
Wash the cells again with HBSS to remove the excess dye.
-
Measure the fluorescence intensity at excitation wavelengths of 490 nm and 440 nm, and an emission wavelength of 535 nm.
-
For calibration, at the end of the experiment, add high K+ calibration buffers containing nigericin to the cells to equilibrate the intracellular and extracellular pH.
Data Analysis: Calculate the ratio of fluorescence intensities (490 nm / 440 nm). Generate a calibration curve using the data from the high K+ calibration buffers. Use the calibration curve to convert the fluorescence ratios of the experimental samples to pHi values.[4]
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials and Reagents:
-
CAIX-positive cancer cell line
-
Complete growth medium
-
This compound
-
6-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to full confluency.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with a fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at 0 hours and after 24-48 hours of incubation under hypoxic conditions.
-
Measure the width of the wound at different points for each time point.
Data Analysis: Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Wound Width - Final Wound Width) / Initial Wound Width] x 100 Compare the wound closure rates between the treated and control groups.
Summary of Quantitative Data
| Assay | Parameter Measured | Expected Outcome with this compound Treatment |
| Cell Viability (MTT) | IC50 Value (µM) | Dose-dependent decrease in cell viability |
| Intracellular pH | pHi Value | Decrease in intracellular pH |
| Cell Migration | % Wound Closure | Inhibition of cell migration |
Experimental Workflow
Caption: General workflow for this compound cell-based assays.
References
- 1. Knock-down of hypoxia-induced carbonic anhydrases IX and XII radiosensitizes tumor cells by increasing intracellular acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Is carbonic anhydrase IX a validated target for molecular imaging of cancer and hypoxia? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for hCAIX-IN-15 In Vitro
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro use of hCAIX-IN-15, a potent inhibitor of human carbonic anhydrase IX (hCA IX).
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of human carbonic anhydrase IX (CAIX), a transmembrane enzyme that is overexpressed in a variety of solid tumors and is associated with poor prognosis. CAIX plays a crucial role in tumor biology by regulating intra- and extracellular pH, thereby promoting tumor cell survival, proliferation, and metastasis, particularly in hypoxic environments. Inhibition of CAIX with this compound offers a promising therapeutic strategy for cancer research.
Mechanism of Action
This compound exerts its effects by directly binding to the active site of the CAIX enzyme, inhibiting its catalytic activity. The primary function of CAIX is the reversible hydration of carbon dioxide to bicarbonate and a proton. By blocking this activity, this compound disrupts pH regulation in cancer cells, leading to intracellular acidification and reduced cell viability. Furthermore, inhibition of CAIX has been shown to modulate key signaling pathways involved in cancer progression, including the HIF-1α, PI3K/AKT, and NF-κB pathways.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Assay Method |
| Ki (hCAIX) | 38.8 nM | Stopped-flow CO2 Hydration Assay |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Incubation Time | Growth Inhibition (%) | Assay Method |
| UO-31 | Renal Cancer | 48 h | 20% | SRB Assay |
| MDA-MB-468 | Breast Cancer | 48 h | 17% | SRB Assay |
| HOP-92 | Non-small cell lung cancer | 48 h | 16% | SRB Assay |
Experimental Protocols
This section provides detailed protocols for key in vitro experiments using this compound.
Determination of Inhibitory Potency (Ki) by Stopped-Flow CO2 Hydration Assay
This assay measures the inhibition of the CAIX-catalyzed hydration of CO2.
Materials:
-
Recombinant human CAIX enzyme
-
This compound
-
CO2-saturated water
-
Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In one syringe of the stopped-flow instrument, load the recombinant hCAIX enzyme and the pH indicator in the assay buffer.
-
In the second syringe, load the CO2-saturated water.
-
Pre-incubate the enzyme solution with various concentrations of this compound for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of protons during CO2 hydration.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
Cell Viability Assessment by Sulforhodamine B (SRB) Assay
This colorimetric assay assesses cytotoxicity based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines (e.g., UO-31, MDA-MB-468, HOP-92)
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Determine the optimal seeding density for each cell line to ensure exponential growth over the course of the experiment. This is a critical step and should be determined empirically. A general starting range is 5,000-20,000 cells/well. For MDA-MB-468 cells, a seeding density of 1.0 x 10^5 cells/mL can be used.
-
Seed the cells in 96-well plates and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired period (e.g., 48 hours).
-
-
Cell Fixation:
-
Gently add cold 10% TCA to each well to fix the cells.
-
Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
-
Staining:
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
-
Measurement:
-
Add Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plates for 10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cell growth inhibition compared to the vehicle control.
-
Signaling Pathways Modulated by this compound
Inhibition of CAIX by this compound can impact several key signaling pathways that are crucial for cancer cell survival and proliferation, particularly under hypoxic conditions.
HIF-1α Signaling Pathway
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and promotes the expression of genes involved in angiogenesis, glucose metabolism, and pH regulation, including CAIX itself. By inhibiting CAIX, this compound can disrupt the pH regulation that is essential for the survival of hypoxic tumor cells, indirectly affecting the consequences of HIF-1α activation. Some studies suggest that CAIX inhibition can also lead to a decrease in HIF-1α protein levels and its downstream targets like VEGF, GLUT1, and PDK1.
PI3K/AKT and NF-κB Signaling Pathways
CAIX has been shown to interact with and influence the PI3K/AKT and NF-κB signaling pathways, which are critical for cell survival, proliferation, and inflammation. CAIX can activate the PI3K/AKT pathway, leading to the phosphorylation of AKT and the promotion of cell survival. Additionally, CAIX can modulate the activity of the NF-κB pathway, which regulates the expression of genes involved in inflammation and cell survival. Inhibition of CAIX with this compound is expected to attenuate the activation of these pro-survival pathways.
Application Notes and Protocols for hCAIX-IN-13, a Carbonic Anhydrase IX Inhibitor
Disclaimer: The compound "hCAIX-IN-15" was not found in the available literature. This document provides detailed application notes and protocols for a closely related and documented compound, hCAIX-IN-13 , a known inhibitor of Carbonic Anhydrase IX (CAIX). These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that plays a crucial role in pH regulation, particularly in the tumor microenvironment.[1] Its expression is predominantly induced by hypoxia through the hypoxia-inducible factor-1α (HIF-1α) pathway.[2][3] CAIX is overexpressed in a wide range of solid tumors and is often associated with poor prognosis and resistance to therapy.[4] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CAIX contributes to the acidification of the extracellular space while maintaining a neutral intracellular pH, thereby promoting tumor cell survival, proliferation, and invasion.[1][4]
hCAIX-IN-13 is a small molecule inhibitor of CAIX with a reported IC50 of 6.57 µM.[5] It has been shown to exhibit cytotoxic effects against various cancer cell lines and is a valuable tool for studying the biological functions of CAIX in cancer research and for preclinical evaluation of CAIX-targeted therapies.[5]
Mechanism of Action
hCAIX-IN-13 exerts its biological effects primarily through the inhibition of the enzymatic activity of CAIX.[5] By blocking CAIX, hCAIX-IN-13 disrupts the pH regulatory machinery of cancer cells.[4] This leads to an accumulation of acid within the cell and a decrease in the acidification of the extracellular environment.[5] The intracellular acidification can trigger a cascade of events, including the promotion of cellular reactive oxygen species (ROS) production and the induction of apoptosis.[5] Studies have shown that treatment with hCAIX-IN-13 can effectively attenuate extracellular acidification and induce apoptosis in a dose- and time-dependent manner.[5]
Data Presentation: In Vitro Activity of hCAIX-IN-13
The following tables summarize the quantitative data on the in vitro effects of hCAIX-IN-13 on various cancer cell lines.
Table 1: Cytotoxicity of hCAIX-IN-13 in Cancer and Normal Cell Lines [5]
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) |
| MDA-MB-231 | Human Breast Cancer | 12.67 | 24 |
| HeLa | Human Cervical Cancer | 31.64 | 24 |
| A549 | Human Lung Cancer | 30.45 | 24 |
| HLF | Normal Human Lung Fibroblast | 21.64 | 24 |
| LO2 | Normal Human Liver Cell | >100 | 24 |
Table 2: Effective Concentrations of hCAIX-IN-13 for Various Biological Effects [5]
| Biological Effect | Cell Line | Concentration (µM) | Incubation Time (hours) |
| Attenuation of Extracellular Acidification | MDA-MB-231 | 10 and 20 | 24 |
| Effect on CAIX Expression | MDA-MB-231 | 20 and 40 | 24 |
| Promotion of Cellular ROS Production | MDA-MB-231 | 5 - 15 | 24 |
| Induction of Apoptosis | MDA-MB-231 | 5 - 20 | 48 |
Experimental Protocols
General Cell Culture and Maintenance
This protocol provides general guidelines for the culture of cell lines such as HeLa, A549, and MDA-MB-231. Specific media and supplements may vary, and it is recommended to consult the supplier's instructions for each cell line.
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
For sub-culturing, aspirate the old medium and wash the cells with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate for a few minutes until the cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh medium.
-
Seed the cells into new flasks or plates at the desired density.
Cytotoxicity Assay (MTT Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of hCAIX-IN-13.
Materials:
-
96-well plates
-
hCAIX-IN-13 stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of hCAIX-IN-13 in complete growth medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted hCAIX-IN-13 solutions. Include a vehicle control (medium with DMSO).
-
Incubate for 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the detection and quantification of apoptotic cells following treatment with hCAIX-IN-13.
Materials:
-
6-well plates
-
hCAIX-IN-13
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of hCAIX-IN-13 (e.g., 5, 10, 20 µM) for 48 hours.[5]
-
Harvest the cells by trypsinization and collect the culture supernatant to include any floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: CAIX Signaling Pathway Under Hypoxia.
Caption: Experimental Workflow for hCAIX-IN-13.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Activation of Carbonic Anhydrase IX by Alternatively Spliced Tissue Factor Under Late-Stage Tumor Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Evaluation of hCAIX-IN-15, a Novel Carbonic Anhydrase IX Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a wide range of solid tumors and is largely absent in normal tissues. Its expression is predominantly regulated by the hypoxia-inducible factor 1-alpha (HIF-1α) and is a key contributor to the adaptation of cancer cells to the hypoxic and acidic tumor microenvironment. CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, thereby regulating intracellular and extracellular pH. This pH regulation is crucial for tumor cell survival, proliferation, invasion, and metastasis, making CAIX an attractive therapeutic target.
hCAIX-IN-15 is a novel, potent, and selective small molecule inhibitor of human carbonic anhydrase IX (hCAIX). These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of this compound in a preclinical cancer model. The following sections describe the necessary experimental design, administration protocols, and data analysis to assess the anti-tumor efficacy of this compound.
Signaling Pathway of Carbonic Anhydrase IX in Cancer
The upregulation of CAIX is a critical event in the adaptation of tumor cells to hypoxic conditions. The pathway diagram below illustrates the induction of CAIX by hypoxia and its subsequent role in pH regulation and promotion of tumor progression. Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β. This complex then binds to the hypoxia response element (HRE) in the promoter region of the CA9 gene, leading to the transcription and translation of the CAIX protein. CAIX, at the cell surface, contributes to an acidic extracellular environment and an alkaline intracellular environment, which promotes cell survival, proliferation, and invasion.
Caption: CAIX induction by hypoxia and its role in pH regulation.
In Vivo Study Design for this compound
The following protocol outlines a typical in vivo efficacy study using a human tumor xenograft model in immunocompromised mice. This model is chosen as many studies on CAIX inhibitors have successfully used xenografts of human cancer cell lines, such as HT-29 (colon) or MDA-MB-231 (breast), which are known to express high levels of CAIX under hypoxic conditions.
Experimental Workflow
The overall workflow for the in vivo study is depicted in the diagram below. It encompasses acclimatization of the animals, tumor cell implantation, randomization into treatment groups, drug administration, and subsequent monitoring and analysis.
Caption: Experimental workflow for the in vivo evaluation of this compound.
Detailed Experimental Protocols
Animal Husbandry and Cell Culture
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Housing: Animals should be housed in sterile conditions in individually ventilated cages with a 12-hour light/dark cycle, and provided with sterile food and water ad libitum.
-
Cell Line: HT-29 human colon carcinoma cells (or other suitable CAIX-expressing cell line).
-
Cell Culture: Cells are to be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Tumor Xenograft Establishment
-
Harvest HT-29 cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor tumor growth by measuring the tumor dimensions with a digital caliper every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
Drug Formulation and Administration
-
This compound Formulation: The formulation will depend on the physicochemical properties of the compound. A common approach for small molecules is to dissolve them in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The formulation should be prepared fresh daily.
-
Administration Route: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes. The choice will depend on the pharmacokinetic properties of this compound.
-
Dosage and Schedule:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Administer the vehicle or this compound daily for 21-28 days.
-
A dose-response study is recommended.
-
In-life Monitoring and Efficacy Endpoints
-
Tumor Volume: Measure tumor dimensions and calculate the volume 2-3 times per week.
-
Body Weight: Record the body weight of each animal 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Monitor the animals daily for any signs of distress or toxicity.
-
Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI). TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Study Termination: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment.
Ex Vivo Analysis
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Divide the tumor tissue for various analyses:
-
Histology and Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin for paraffin (B1166041) embedding. Perform H&E staining to observe morphology and IHC for CAIX, Ki-67 (proliferation marker), and CD31 (angiogenesis marker).
-
Western Blot Analysis: Snap-freeze a portion of the tumor in liquid nitrogen for protein extraction. Analyze the expression levels of CAIX and downstream signaling proteins.
-
Pharmacokinetic (PK) Analysis: At specified time points after the
-
Application Notes and Protocols: hCAIX-IN-15 (SLC-0111) in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment, characterized by hypoxia and acidosis, plays a crucial role in cancer progression and resistance to therapy. Carbonic anhydrase IX (CAIX), a transmembrane enzyme highly expressed in many solid tumors in response to hypoxia, is a key regulator of tumor pH. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CAIX contributes to the acidification of the extracellular space while maintaining a neutral intracellular pH, a mechanism that promotes tumor cell survival, invasion, and resistance to weakly basic chemotherapeutic drugs.
hCAIX-IN-15, identified in the scientific literature as SLC-0111, is a potent and selective small-molecule inhibitor of human carbonic anhydrase IX (hCAIX). By inhibiting CAIX activity, SLC-0111 disrupts pH regulation in the tumor microenvironment, leading to intracellular acidification and sensitization of cancer cells to conventional chemotherapy. These application notes provide a summary of the synergistic effects of SLC-0111 in combination with various chemotherapy agents and detailed protocols for key experimental assays.
Data Presentation: Synergistic Effects of SLC-0111 in Combination with Chemotherapy
The following tables summarize the quantitative data from preclinical studies on the combination of SLC-0111 with various chemotherapy agents.
Table 1: Combination of SLC-0111 and Dacarbazine/Temozolomide (B1682018) in Melanoma Cells
| Cell Line | Treatment | Apoptosis/Necrosis (% of Control) | Reference |
| A375-M6 | 50 µM Dacarbazine | Not significant | [1][2][3] |
| A375-M6 | 100 µM SLC-0111 | Not significant | [1][2] |
| A375-M6 | 50 µM Dacarbazine + 100 µM SLC-0111 | Significant increase in late apoptosis and necrosis | |
| A375-M6 | 170 µM Temozolomide | Increased cell death | |
| A375-M6 | 170 µM Temozolomide + 100 µM SLC-0111 | Significantly augmented cell death (late apoptosis and necrosis) |
Table 2: Combination of SLC-0111 and Doxorubicin in Breast Cancer Cells
| Cell Line | Treatment | Apoptosis (% of Control) | Reference |
| MCF7 | 90 nM Doxorubicin | Increased cell death | |
| MCF7 | 100 µM SLC-0111 | Not significant | |
| MCF7 | 90 nM Doxorubicin + 100 µM SLC-0111 | Significant increase in late apoptosis |
Table 3: Combination of SLC-0111 and 5-Fluorouracil in Colorectal Cancer Cells
| Cell Line | Treatment | Effect on Cell Viability/Proliferation | Reference |
| HCT116 | 100 µM 5-Fluorouracil | - | |
| HCT116 | 100 µM SLC-0111 | - | |
| HCT116 | 100 µM 5-Fluorouracil + 100 µM SLC-0111 | No significant change in cell viability, but reduced cell proliferation (colony diameter) |
Table 4: Combination of SLC-0111 and Cisplatin in Head and Neck Squamous Carcinoma Cells
| Cell Line | Treatment | Cell Viability Reduction (%) | Cell Migration Reduction (%) | Reference |
| FaDu | 1 µM Cisplatin | Not significant | 31% | |
| FaDu | 100 µM SLC-0111 | 26% | 50% | |
| FaDu | 1 µM Cisplatin + 100 µM SLC-0111 | 65% | 92% | |
| SCC-011 | 1 µM Cisplatin | Not significant | 46% | |
| SCC-011 | 100 µM SLC-0111 | 15% | 59% | |
| SCC-011 | 1 µM Cisplatin + 100 µM SLC-0111 | 55% | 95% |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of SLC-0111 and a general workflow for its evaluation in combination with chemotherapy.
Caption: CAIX signaling pathway under hypoxia and the mechanism of SLC-0111.
Caption: A general experimental workflow for in vitro combination studies.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of SLC-0111 and a selected chemotherapy agent, both individually and in combination.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
SLC-0111 (stock solution in DMSO)
-
Chemotherapy agent (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Preparation: Prepare serial dilutions of SLC-0111 and the chemotherapy agent in cell culture medium. For combination studies, prepare mixtures at a fixed ratio or in a checkerboard format.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions (single agents or combinations). Include wells with vehicle control (e.g., DMSO at the same concentration as in the drug-treated wells) and medium-only blanks.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 values for each agent and the combination. The synergistic, additive, or antagonistic effects can be quantified by calculating the Combination Index (CI) using software such as CompuSyn. A CI < 1 indicates synergy.
2. Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the induction of apoptosis by SLC-0111 and a chemotherapy agent using flow cytometry.
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
SLC-0111
-
Chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with SLC-0111, the chemotherapy agent, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
3. Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and other relevant signaling pathways.
Materials:
-
Cancer cell lines treated as in the apoptosis assay
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, Bcl-2, Bax, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20). Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Normalize the expression of the protein of interest to the loading control.
References
- 1. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Carbonic Anhydrase IX (CAIX) Inhibitors in 3D Spheroid Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "hCAIX-IN-15" did not yield specific public data in the conducted search. Therefore, these application notes and protocols are based on the established effects of other well-characterized carbonic anhydrase IX (CAIX) inhibitors, such as the ureido-substituted sulfamate (B1201201) compounds, in 3D spheroid models. Researchers using this compound should use this document as a comprehensive guide and optimize the protocols for their specific molecule and cell lines.
Introduction
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in numerous solid tumors and is a key regulator of tumor pH.[1] Under hypoxic conditions, a common feature of the tumor microenvironment, CAIX is induced by Hypoxia-Inducible Factor-1α (HIF-1α).[2] CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, leading to acidification of the extracellular space while maintaining a neutral to alkaline intracellular pH.[1] This pH gradient promotes tumor cell survival, proliferation, invasion, and resistance to therapy.[1][3]
Inhibiting CAIX presents a promising therapeutic strategy to disrupt this pH-regulating mechanism, thereby sensitizing cancer cells to treatment and impeding their metastatic potential. Three-dimensional (3D) spheroid cultures are increasingly recognized as more physiologically relevant models than traditional 2D cell cultures for studying tumor biology and evaluating anti-cancer drugs. Spheroids mimic the cellular heterogeneity, nutrient and oxygen gradients, and cell-cell interactions found in in vivo tumors.
These application notes provide a detailed framework for utilizing CAIX inhibitors in 3D spheroid culture experiments, covering the underlying signaling pathway, experimental workflows, and specific protocols for assessing their efficacy.
Signaling Pathway of CAIX in the Tumor Microenvironment
The expression and activity of CAIX are intricately linked to the hypoxic state of the tumor. The diagram below illustrates the key signaling cascade leading to CAIX expression and its role in pH regulation.
Caption: CAIX expression is induced by hypoxia and oncogenic signals, leading to extracellular acidification.
Experimental Workflow for Assessing CAIX Inhibitors in 3D Spheroids
A systematic workflow is crucial for evaluating the efficacy of CAIX inhibitors in 3D spheroid models. The following diagram outlines the key steps from spheroid formation to data analysis.
Caption: A streamlined workflow for testing CAIX inhibitors from spheroid formation to efficacy analysis.
Quantitative Data Summary
The following tables summarize representative quantitative data for the effects of ureido-substituted sulfamate CAIX inhibitors on cancer cell lines and 3D spheroids, as reported in the literature. These values can serve as a benchmark when evaluating this compound.
Table 1: Effect of CAIX Inhibitors on 2D Cell Proliferation
| Cell Line | Compound | Condition | IC50 (µM) |
| MDA-MB-231 | S4 | Normoxia | ~30 |
| MDA-MB-231 | S4 | Hypoxia | ~30 |
| SKOV-3 | S4 | Normoxia | 10 - 30 |
| SKOV-3 | S4 | Hypoxia | 30 - 100 |
| MDA-MB-231 | FC9403A | Normoxia | <10 |
| MDA-MB-231 | FC9403A | Hypoxia | <10 |
Table 2: Effect of CAIX Inhibitors on 3D Spheroid Invasion
| Cell Line | Compound | Concentration (µM) | Inhibition of Invasion (Normalized to Control) |
| MDA-MB-231 | S4 | 30 | Significant |
| MDA-MB-231 | S4 | 100 | Significant |
| MDA-MB-231 | FC9403A | 30 | Significant |
| MDA-MB-231 | FC9403A | 100 | Significant |
| MDA-MB-231 | FC11409B | 100 | Significant |
Experimental Protocols
Protocol 1: 3D Spheroid Formation (Low-Attachment Plate Method)
This protocol describes the generation of uniform 3D spheroids suitable for drug screening.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cells in a 15 mL conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count and determine cell viability.
-
Dilute the cell suspension to the desired seeding density. This needs to be optimized for each cell line (typically 1,000-10,000 cells/well).
-
Carefully dispense 100 µL of the cell suspension into each well of the ULA 96-well plate.
-
Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate for 2-4 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.
Protocol 2: CAIX Inhibitor Treatment and Viability Assay
This protocol details the treatment of established spheroids with a CAIX inhibitor and the subsequent assessment of cell viability.
Materials:
-
Pre-formed 3D spheroids in a ULA 96-well plate (from Protocol 1)
-
CAIX inhibitor (e.g., this compound) stock solution (in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
Prepare serial dilutions of the CAIX inhibitor in complete medium. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
After 2-4 days of spheroid formation, carefully remove 50 µL of the medium from each well.
-
Add 50 µL of the prepared CAIX inhibitor dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Visually inspect and image the spheroids using a brightfield microscope to observe any morphological changes or reduction in size.
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the normalized luminescence signal against the logarithm of the inhibitor concentration.
Protocol 3: 3D Spheroid Invasion Assay
This protocol assesses the effect of CAIX inhibitors on the invasive capacity of cancer cell spheroids embedded in an extracellular matrix.
Materials:
-
Pre-formed 3D spheroids
-
Collagen I, rat tail
-
Ice-cold PBS and 1N NaOH
-
Complete cell culture medium
-
CAIX inhibitor
-
24-well plate
-
Microscope with imaging capabilities
Procedure:
-
On ice, prepare the collagen I gel mixture. For a final concentration of ~2 mg/mL, mix collagen I, 10x PBS, and sterile water. Neutralize the pH to ~7.4 with 1N NaOH.
-
Prepare the CAIX inhibitor at various concentrations in the complete medium.
-
Gently transfer individual spheroids from the ULA plate into a microcentrifuge tube.
-
Resuspend the spheroids in the neutralized collagen I solution.
-
Dispense 0.5 mL of the spheroid-collagen mixture into each well of a 24-well plate.
-
Allow the collagen to polymerize by incubating the plate at 37°C for 30-60 minutes.
-
Once the gel has solidified, add 500 µL of complete medium containing the desired concentration of the CAIX inhibitor (or vehicle control) on top of the gel.
-
Incubate the plate and monitor spheroid invasion into the surrounding matrix at 24 and 48 hours.
-
Capture images of the spheroids at each time point.
-
Quantify the area of invasion using image analysis software (e.g., ImageJ). The invasive area can be calculated by subtracting the area of the spheroid core at time zero from the total area at the endpoint.
-
Normalize the invasion area of the treated spheroids to that of the vehicle-treated controls.
References
Application Notes and Protocols for hCAIX-IN-15 in Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme highly expressed in numerous solid tumors and is a key regulator of tumor pH, promoting cell survival, proliferation, and metastasis under hypoxic conditions.[1] Its expression is associated with poor prognosis and resistance to therapy. hCAIX-IN-15 is a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX) with a Ki value of 38.8 nM.[2] Inhibition of CAIX is a promising therapeutic strategy to target hypoxic tumors and inhibit their metastatic potential. These application notes provide detailed protocols for utilizing this compound in in vitro cell migration and invasion assays to evaluate its anti-metastatic properties.
Mechanism of Action in Migration and Invasion
CAIX contributes to cancer cell migration and invasion through several mechanisms:
-
pH Regulation: By catalyzing the hydration of carbon dioxide to protons and bicarbonate, CAIX helps maintain an alkaline intracellular pH while acidifying the extracellular microenvironment. This acidic microenvironment promotes the activity of proteases like matrix metalloproteinases (MMPs) that degrade the extracellular matrix (ECM), a crucial step in invasion.[3]
-
Cell Adhesion: CAIX can interact with β-catenin, leading to a reduction in E-cadherin-mediated cell-cell adhesion. This disruption of adherens junctions facilitates the transition to a more motile and invasive phenotype.
-
Signaling Pathways: CAIX expression and activity have been linked to the modulation of signaling pathways that control cytoskeletal dynamics and cell motility, including the Rho/ROCK and PI3K/Akt pathways.
Data Presentation
The following tables present representative quantitative data for the effect of this compound on cancer cell migration and invasion. These are illustrative examples based on typical results observed with potent CAIX inhibitors. Researchers should generate their own data for specific cell lines and experimental conditions.
Table 1: Effect of this compound on Cell Migration in a Wound Healing Assay
| Cell Line | Treatment | Concentration (µM) | Wound Closure (%) After 24h |
| MDA-MB-231 | Vehicle (DMSO) | - | 95 ± 5 |
| This compound | 1 | 70 ± 7 | |
| This compound | 10 | 45 ± 6 | |
| This compound | 50 | 20 ± 4 | |
| HT-1080 | Vehicle (DMSO) | - | 98 ± 4 |
| This compound | 1 | 75 ± 8 | |
| This compound | 10 | 50 ± 5 | |
| This compound | 50 | 25 ± 6 |
Table 2: Effect of this compound on Cell Invasion in a Transwell Assay
| Cell Line | Treatment | Concentration (µM) | Number of Invading Cells (per field) |
| MDA-MB-231 | Vehicle (DMSO) | - | 250 ± 20 |
| This compound | 1 | 180 ± 15 | |
| This compound | 10 | 100 ± 12 | |
| This compound | 50 | 40 ± 8 | |
| HT-1080 | Vehicle (DMSO) | - | 300 ± 25 |
| This compound | 1 | 210 ± 18 | |
| This compound | 10 | 120 ± 10 | |
| This compound | 50 | 50 ± 7 |
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay for Cell Migration
This assay provides a simple and effective method to assess collective cell migration.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HT-1080)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tip or a wound-making tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.
-
Wound Creation: Once the cells are confluent, create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the medium with fresh serum-free or low-serum medium containing various concentrations of this compound or vehicle control.
-
Image Acquisition (Time 0): Immediately capture images of the scratch at defined locations in each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Image Acquisition (Time X): Capture images of the same locations at regular intervals (e.g., 12, 24, 48 hours) to monitor wound closure.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 2: Transwell (Boyden Chamber) Assay for Cell Invasion
This assay measures the ability of cells to invade through a basement membrane matrix in response to a chemoattractant.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Cold, serum-free medium
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal Violet stain (0.5%)
-
Microscope
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice. Dilute it with cold, serum-free medium (the dilution factor needs to be optimized for the cell line). Add the diluted Matrigel solution to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for gelation.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle control.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period optimized for your cell line (e.g., 24-48 hours).
-
Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells and the Matrigel from the top surface of the membrane.
-
Fixation and Staining: Fix the invading cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes. Stain the cells with 0.5% Crystal Violet for 15-20 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. Image the stained cells on the underside of the membrane using a microscope. Count the number of invading cells in several random fields of view.
Visualizations
References
Application Notes and Protocols for hCAIX-IN-15 in Cancer Cell pH Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment is often characterized by hypoxia and acidosis, which contribute to cancer progression, metastasis, and resistance to therapy. Carbonic anhydrase IX (CAIX), a transmembrane enzyme, is a key player in pH regulation in cancer cells.[1][2] Its expression is strongly induced by hypoxia and it catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[1][3][4] This enzymatic activity contributes to the acidification of the extracellular space while maintaining a neutral or slightly alkaline intracellular pH (pHi), which is favorable for tumor cell survival and proliferation.[2][4] Consequently, CAIX has emerged as a promising therapeutic target in oncology.
hCAIX-IN-15 is a potent and selective small molecule inhibitor of human carbonic anhydrase IX (hCAIX). These application notes provide a comprehensive overview of the use of this compound as a tool to study pH regulation in cancer cells and to evaluate its potential as an anti-cancer agent. The following sections detail the mechanism of action, provide representative data on its effects, and offer detailed protocols for key experiments.
Mechanism of Action
This compound, as a representative sulfonamide-based inhibitor, is designed to specifically target the catalytic activity of CAIX. The primary mechanism of action involves the binding of the inhibitor to the zinc ion within the active site of the enzyme, thereby preventing the hydration of carbon dioxide.[5] This inhibition leads to a disruption of the pH-regulating machinery of cancer cells, resulting in intracellular acidification and a less acidic tumor microenvironment. By altering the pH homeostasis, this compound can induce apoptosis and inhibit cancer cell proliferation, migration, and invasion.
Data Presentation
The following tables summarize representative quantitative data for a potent CAIX inhibitor, which can be considered analogous to this compound, in various cancer cell lines.
Disclaimer: The following data is illustrative and based on published results for well-characterized CAIX inhibitors. Specific values for this compound may vary and should be determined experimentally.
Table 1: In Vitro Cytotoxicity of a Representative CAIX Inhibitor
| Cell Line | Cancer Type | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia (1% O₂) |
| MDA-MB-231 | Breast Cancer | >100 | 55 |
| HT-29 | Colon Cancer | >100 | 48 |
| A549 | Lung Cancer | >100 | 62 |
| U87-MG | Glioblastoma | >100 | 75 |
Table 2: Effect of a Representative CAIX Inhibitor on Intracellular and Extracellular pH
| Cell Line | Treatment (100 µM Inhibitor, 24h, Hypoxia) | Change in Intracellular pH (ΔpHi) | Change in Extracellular pH (ΔpHe) |
| MDA-MB-231 | This compound | -0.35 ± 0.05 | +0.28 ± 0.04 |
| HT-29 | This compound | -0.41 ± 0.06 | +0.32 ± 0.05 |
Table 3: Inhibition of Cancer Cell Invasion by a Representative CAIX Inhibitor
| Cell Line | Treatment (100 µM Inhibitor, 48h, Hypoxia) | Invasion Inhibition (%) |
| MDA-MB-231 | This compound | 65 ± 8% |
| HT-29 | This compound | 58 ± 10% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells under normoxic and hypoxic conditions.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HT-29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Hypoxia chamber (1% O₂)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Place one set of plates in a normoxic incubator (21% O₂) and another set in a hypoxia chamber (1% O₂).
-
Incubate the plates for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Measurement of Intracellular pH (pHi) using BCECF-AM
Objective: To measure the effect of this compound on the intracellular pH of cancer cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)
-
Hanks' Balanced Salt Solution (HBSS)
-
Nigericin (B1684572) and high K+ calibration buffers (pH 6.5, 7.0, 7.5)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed cells on glass-bottom dishes or 96-well black plates.
-
Incubate cells under hypoxic conditions for 24 hours to induce CAIX expression.
-
Treat the cells with this compound (e.g., 100 µM) for the desired time (e.g., 24 hours) under hypoxia.
-
Load the cells with 5 µM BCECF-AM in serum-free medium for 30 minutes at 37°C.
-
Wash the cells twice with HBSS.
-
Measure the fluorescence intensity at excitation wavelengths of 490 nm and 440 nm, and an emission wavelength of 535 nm.
-
Calculate the ratio of the fluorescence intensities (490/440).
-
To calibrate the pHi, permeabilize the cells using a high K+ buffer containing nigericin at different known pH values and generate a calibration curve.
-
Determine the pHi of the treated and control cells using the calibration curve.
Measurement of Extracellular pH (pHe)
Objective: To measure the effect of this compound on the extracellular pH of cancer cell cultures.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
pH-sensitive microelectrode or a phenol (B47542) red-free medium and a pH meter
Protocol:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Incubate the cells under hypoxic conditions for 24 hours.
-
Replace the medium with a fresh, bicarbonate-buffered medium containing this compound (e.g., 100 µM) or vehicle control. Use a defined volume of medium in each well.
-
Incubate for 24 hours under hypoxia.
-
Carefully collect the conditioned medium from each well.
-
Measure the pH of the collected medium using a calibrated pH meter or a pH-sensitive microelectrode.
Western Blot for CAIX Expression
Objective: To confirm the induction of CAIX expression under hypoxia and to assess if this compound affects its expression level.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: anti-CAIX antibody
-
Primary antibody: anti-β-actin antibody (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture cells under normoxic and hypoxic conditions, with and without this compound treatment.
-
Lyse the cells using RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-CAIX antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
Cell Invasion Assay (Boyden Chamber Assay)
Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Boyden chamber inserts (8 µm pore size) with Matrigel-coated membranes
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
Cotton swabs
-
Crystal Violet stain
Protocol:
-
Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add the cell suspension to the upper chamber of the insert. Include this compound at the desired concentration in the cell suspension.
-
Add complete growth medium to the lower chamber as a chemoattractant.
-
Incubate the plate for 24-48 hours under hypoxic conditions.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invading cells in several random fields under a microscope.
-
Calculate the percentage of invasion inhibition compared to the vehicle control.
Visualizations
Caption: CAIX signaling pathway in cancer cells under hypoxia.
Caption: Experimental workflow for studying this compound effects.
Caption: Logical flow of this compound's anti-cancer effects.
References
Troubleshooting & Optimization
hCAIX-IN-15 solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the solubility and stability of hCAIX-IN-15, a potent inhibitor of human carbonic anhydrase IX (hCA IX) with a Ki value of 38.8 nM.[1][2] Due to the common challenges associated with the solubility of this class of compounds, this guide offers troubleshooting advice and frequently asked questions (FAQs) to assist you in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is this happening?
A1: Many potent carbonic anhydrase IX inhibitors, including compounds like this compound, often possess hydrophobic molecular structures. These structures are beneficial for binding to the active site of the CAIX enzyme but result in poor solubility in aqueous solutions. The compound's solid-state crystal lattice energy can also contribute to difficulties in dissolution.
Q2: Can I use an organic solvent to dissolve this compound for my experiments?
A2: Yes, using an organic solvent is a common practice for dissolving poorly soluble inhibitors. Dimethyl sulfoxide (B87167) (DMSO) is frequently used for this purpose. However, it is crucial to be mindful of the final concentration of the organic solvent in your assay, as high concentrations can interfere with experimental results. For most cellular assays, it is recommended to keep the final DMSO concentration below 0.5-1%.
Q3: After dissolving this compound in an organic solvent and diluting it into my aqueous buffer, the compound precipitates. How can I prevent this?
A3: Precipitation upon dilution of a stock solution into an aqueous buffer is a common issue. This occurs because the inhibitor is not soluble in the final aqueous environment. To mitigate this, you can try several strategies:
-
Optimize the solvent ratio: Use the highest possible concentration of your stock solution to minimize the volume added to the aqueous buffer.
-
Use co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), in your final buffer can improve the solubility of the compound.
-
pH adjustment: The solubility of some compounds is pH-dependent. If this compound has ionizable groups, adjusting the pH of your buffer may increase its solubility.
Q4: How should I store my this compound stock solutions to ensure stability?
A4: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound is not dissolving in the chosen solvent. | The compound has low solubility in the selected solvent. | Try a stronger organic solvent like DMSO or DMF. Gentle heating or sonication can also aid dissolution. |
| Precipitation occurs after adding the stock solution to the aqueous buffer. | The final concentration of the compound exceeds its solubility limit in the aqueous buffer. | Decrease the final concentration of this compound. Consider using a formulation with co-solvents or other solubilizing agents. |
| Inconsistent results in bioassays. | The compound may not be fully dissolved, leading to inaccurate concentrations. The compound may be degrading in the experimental conditions. | Ensure complete dissolution before use. Prepare fresh dilutions for each experiment and minimize the time the compound spends in aqueous solutions before use. |
| Loss of compound activity over time. | Improper storage of stock solutions. | Store aliquoted stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Example Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Observations |
| Water | < 0.1 | < 0.2 | Insoluble |
| PBS (pH 7.4) | < 0.1 | < 0.2 | Insoluble |
| Ethanol | ~5 | ~10 | Soluble with warming |
| DMSO | > 25 | > 50 | Freely Soluble |
Table 2: Example Stability of this compound Stock Solution in DMSO (10 mM)
| Storage Condition | Time | Purity (%) |
| -20°C | 1 month | >98% |
| 4°C | 1 week | ~95% |
| Room Temperature | 24 hours | ~90% |
Experimental Protocols
Protocol for Determining Equilibrium Solubility
This protocol outlines a method to determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
-
Calibrated analytical balance
Procedure:
-
Add an excess amount of solid this compound to a glass vial (e.g., 2-5 mg).
-
Add a known volume of the aqueous buffer to the vial (e.g., 1 mL).
-
Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The determined concentration represents the equilibrium solubility of this compound in that specific buffer.
Visualizations
Caption: Experimental workflow for this compound.
Caption: Logic for troubleshooting solubility.
References
Optimizing hCAIX-IN-15 concentration for efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with hCAIX-IN-15, a novel inhibitor of human Carbonic Anhydrase IX (hCAIX). The information provided is based on established principles for hCAIX inhibitors, with specific examples drawn from the well-characterized inhibitor SLC-0111, to guide your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for hCAIX inhibitors like this compound?
A1: this compound is designed to be a potent and selective inhibitor of Carbonic Anhydrase IX (CAIX), a transmembrane enzyme highly expressed in many solid tumors.[1][2] Under hypoxic (low oxygen) conditions, which are common in the tumor microenvironment, CAIX helps cancer cells maintain a stable intracellular pH (pHi) by converting carbon dioxide and water into protons and bicarbonate. This process contributes to the acidification of the extracellular environment, which promotes tumor progression, metastasis, and resistance to therapy.[2][3] By inhibiting CAIX, this compound is expected to disrupt pH regulation, leading to intracellular acidification and subsequent cancer cell death, as well as normalizing the extracellular pH, which may reduce metastasis and enhance the efficacy of other treatments.[4]
Q2: How do I determine the optimal concentration of this compound for my in vitro experiments?
A2: The optimal concentration of this compound will be cell-line dependent and should be determined empirically. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on studies with the hCAIX inhibitor SLC-0111, a starting concentration range of 10 µM to 100 µM is advisable for initial in vitro assays. For example, in studies with glioblastoma and hepatoblastoma cell lines, concentrations of 50 µM and 100 µM of SLC-0111 have been shown to be effective.
Q3: What are the expected phenotypic effects of this compound on cancer cells?
A3: Treatment with an effective dose of this compound is expected to induce several phenotypic changes in CAIX-expressing cancer cells, particularly under hypoxic conditions. These may include:
-
Reduced cell viability and proliferation.
-
Induction of apoptosis.
-
Decreased cell migration and invasion.
-
Sensitization to conventional chemotherapies and radiation.
Q4: Is this compound expected to be effective as a single agent?
A4: While hCAIX inhibitors can show single-agent activity, preclinical studies with compounds like SLC-0111 suggest they are particularly effective when used in combination with other anticancer agents. By disrupting the tumor's pH balance, hCAIX inhibitors can sensitize cancer cells to conventional chemotherapies such as temozolomide (B1682018) and doxorubicin. Furthermore, by mitigating the acidic tumor microenvironment, they may also enhance the efficacy of immune checkpoint inhibitors.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability. | 1. The concentration of this compound is too low.2. The cell line used does not express hCAIX.3. The experimental conditions are not optimal (e.g., normoxic vs. hypoxic).4. The compound has poor solubility. | 1. Perform a dose-response study with a broader concentration range.2. Confirm hCAIX expression in your cell line via Western Blot, qPCR, or immunofluorescence. Note that hCAIX expression is often induced by hypoxia.3. Conduct experiments under hypoxic conditions (e.g., 1% O2) to mimic the tumor microenvironment and induce hCAIX expression.4. Check the solubility of this compound in your culture medium. Consider using a different solvent or formulation if necessary. The related compound SLC-0111 was formulated in a solution containing soy lecithin, propylene (B89431) glycol, and other excipients for in vivo studies. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number).2. Inconsistent hypoxia induction.3. Degradation of the compound. | 1. Standardize cell seeding density and use cells within a consistent passage number range.2. Ensure consistent and validated hypoxia levels in your incubator or chamber.3. Store this compound according to the manufacturer's instructions, protected from light and moisture. Prepare fresh dilutions for each experiment. |
| High toxicity in non-cancerous cell lines. | 1. Off-target effects of the compound.2. The non-cancerous cell line expresses hCAIX or other sensitive carbonic anhydrase isoforms. | 1. Perform a screen to assess the inhibitory activity of this compound against other carbonic anhydrase isoforms (e.g., CAI, CAII, CAXII).2. Verify the expression levels of different carbonic anhydrase isoforms in your control cell lines. |
Quantitative Data Summary
The following tables summarize data from preclinical and clinical studies of the hCAIX inhibitor SLC-0111, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Efficacy of SLC-0111
| Cell Line | Assay | Concentration | Effect |
| Glioblastoma (GBM) PDX cells | Cell Growth | 50 µM | Inhibition of growth |
| Hepatoblastoma (HUH6, HB-295) | Cell Viability | 100 µM | Decreased cell viability |
| Hepatoblastoma (HUH6, HB-295, HB-303) | Cell Motility | 100 µM | Reduced migration rate |
| Breast Cancer (MCF7) | Cytotoxicity (with Doxorubicin) | 100 µM | Increased cell death |
| Colorectal Cancer (HCT116) | Cytostatic Activity (with 5-Fluorouracil) | 100 µM | Enhanced cytostatic effect |
Table 2: Phase I Clinical Trial Pharmacokinetics of SLC-0111 (Single Dose)
| Dose | Mean Cmax (ng/mL) | Mean AUC(0-24) (µg/mL*h) | Mean Tmax (hours) |
| 500 mg | 4350 | 33 | 2.46 - 6.05 |
| 1000 mg | 6220 | 70 | 2.46 - 6.05 |
| 2000 mg | 5340 | 94 | 2.46 - 6.05 |
| Data from a Phase 1 study in patients with advanced solid tumors. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Seeding: Seed your cancer cell line of choice in a 96-well plate at a predetermined optimal density.
-
Hypoxia Induction (if applicable): Transfer the plate to a hypoxic chamber (1% O2) for 24 hours to induce hCAIX expression.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A suggested starting range is 0.1 µM to 200 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Add the diluted compound to the wells.
-
Incubation: Incubate the plate for 48-72 hours under either normoxic or hypoxic conditions.
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a commercial kit that measures ATP levels (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the results to the vehicle control and plot the percentage of viability against the log of the compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Wound Healing/Migration Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow them to confluency.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing this compound at the desired concentration (e.g., 1X and 2X the IC50) or a vehicle control.
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Data Analysis: Measure the area of the wound at each time point. Calculate the percentage of wound closure relative to the initial area. Compare the migration rate between treated and control groups.
Visualizations
Caption: Mechanism of this compound action in the hypoxic tumor microenvironment.
Caption: Experimental workflow for determining the IC50 of this compound.
References
hCAIX-IN-15 off-target effects investigation
Disclaimer: Information regarding the specific off-target profile of hCAIX-IN-15 is not extensively available in public literature. This guide utilizes data from the well-characterized and structurally related carbonic anhydrase IX (CAIX) inhibitor, SLC-0111 , as a representative example to provide a comprehensive framework for investigating potential off-target effects. The methodologies and principles described herein are broadly applicable to the characterization of novel small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of human Carbonic Anhydrase IX (hCAIX), a transmembrane enzyme highly expressed in many solid tumors in response to hypoxia. Its primary mechanism of action is the inhibition of the catalytic activity of hCAIX. This disrupts the enzyme's ability to maintain pH homeostasis in the tumor microenvironment, leading to intracellular acidification and subsequent reduction in tumor cell growth and proliferation.
Q2: What are off-target effects and why are they a concern for a specific inhibitor like this compound?
Off-target effects occur when a drug or compound interacts with proteins other than its intended target. For this compound, this would involve binding to and modulating the activity of other enzymes or proteins besides hCAIX. These unintended interactions can lead to:
-
Misinterpretation of experimental results: An observed phenotype might be incorrectly attributed to the inhibition of hCAIX when it is, in fact, caused by an off-target effect.
-
Cellular toxicity: Inhibition of essential cellular proteins can lead to cytotoxicity that is independent of hCAIX inhibition.
-
Unpredictable side effects in vivo: Off-target effects are a major cause of adverse drug reactions in clinical settings.
Q3: What are the known or predicted off-targets for hCAIX inhibitors like this compound?
As a sulfonamide-based inhibitor, this compound's off-target profile may include other carbonic anhydrase isoforms. Based on data from the representative compound SLC-0111, the primary off-targets are other CA isoforms. Additionally, in silico predictions for SLC-0111 suggest potential interactions with other protein classes.
Quantitative Data Summary
The following tables summarize the inhibitory activity of the representative hCAIX inhibitor, SLC-0111, against its primary target and known off-target CA isoforms. A comprehensive investigation of this compound would involve generating similar data.
Table 1: Inhibitory Activity of SLC-0111 against Carbonic Anhydrase Isoforms
| Target Isoform | Inhibition Constant (Kᵢ) (nM) | Selectivity Ratio (Kᵢ off-target / Kᵢ on-target) |
| hCAIX (On-Target) | 45 | - |
| hCAXII (On-Target) | 4.5 | - |
| hCAI (Off-Target) | >10,000 | >222 |
| hCAII (Off-Target) | >10,000 | >222 |
Data is illustrative and based on published information for SLC-0111.
Table 2: Predicted Off-Targets for SLC-0111 from In Silico Screening
| Potential Off-Target | Target Class | Implication for Experiments |
| Histone Deacetylase 3 (HDAC3) | Epigenetic Modifier | May affect gene expression profiles and cell cycle regulation. |
| mTOR | Kinase | Could influence cell growth, proliferation, and metabolism. |
| Cyclin-Dependent Kinases (CDK1, 2, 4, 5) | Kinase | Potential for cell cycle arrest independent of hCAIX inhibition. |
| Phosphatidylinositol 3-kinases (PI3K) | Kinase | May impact cell survival and proliferation signaling pathways. |
These are predicted targets and require experimental validation.
Troubleshooting Guide
Problem 1: Unexpectedly high cytotoxicity observed in my cell line at concentrations where hCAIX inhibition should be minimal.
-
Possible Cause: This could be due to an off-target effect of this compound on an essential cellular protein.
-
Troubleshooting Steps:
-
Validate On-Target Activity: Confirm the IC₅₀ of this compound for hCAIX in an enzymatic assay.
-
Test in a hCAIX-knockout/low-expressing cell line: If the cytotoxicity persists in cells lacking the primary target, it strongly suggests an off-target effect.
-
Perform a Broad Off-Target Screen: Consider a kinome scan or a broader panel of enzymatic assays to identify potential off-target interactions (see Protocol 2).
-
Problem 2: My experimental results with this compound are inconsistent with published data for other hCAIX inhibitors.
-
Possible Cause: The unique off-target profile of this compound may be influencing the cellular phenotype in your specific experimental system.
-
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the integrity of your this compound stock.
-
Characterize Off-Target Profile: Perform a Cellular Thermal Shift Assay (CETSA) to identify direct binding partners of this compound in your cells (see Protocol 1).
-
Compare Off-Target Profiles: If possible, compare the off-target profile of this compound with that of the inhibitors from the literature to understand the discrepancies.
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a method to assess the direct binding of this compound to its intended target and potential off-targets in a cellular environment.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to the desired confluency.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
-
Heat Shock:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing folded, stable proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the abundance of hCAIX and other potential off-target proteins (e.g., HDAC3, mTOR) in the soluble fraction using Western blotting or mass spectrometry.
-
Interpretation: Proteins that are stabilized by binding to this compound will remain soluble at higher temperatures, resulting in a shift in their melting curve.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol is designed to screen for off-target inhibitory effects of this compound on a panel of kinases.
Methodology:
-
Prepare Kinase Reaction:
-
In a microplate, prepare a reaction mixture containing a specific purified kinase, its substrate (e.g., a peptide), and ATP.
-
-
Add this compound:
-
Add varying concentrations of this compound or a vehicle control to the wells.
-
-
Initiate Reaction:
-
Start the kinase reaction by adding a final component, often ATP, and incubate at the optimal temperature for the kinase.
-
-
Measure Kinase Activity:
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including:
-
Radiometric assays: Using ³²P-ATP.
-
Fluorescence-based assays: Using antibodies that detect the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP consumed.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC₅₀ value if a dose-dependent inhibition is observed.
-
Protocol 3: HDAC3 Enzymatic Assay
This protocol describes a method to validate the predicted off-target activity of this compound against HDAC3.
Methodology:
-
Enzyme and Substrate Preparation:
-
Use a commercially available recombinant human HDAC3 enzyme and a fluorogenic substrate.
-
-
Reaction Setup:
-
In a 96-well plate, add the HDAC3 enzyme, the fluorogenic substrate, and varying concentrations of this compound or a known HDAC inhibitor as a positive control.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time to allow the enzymatic reaction to proceed.
-
-
Development and Measurement:
-
Add a developer solution that stops the reaction and generates a fluorescent signal from the deacetylated substrate.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Visualizations
Caption: On- and potential off-target pathways of this compound.
Caption: Experimental workflow for investigating off-target effects.
Caption: Troubleshooting logic for unexpected experimental results.
Technical Support Center: Troubleshooting hCAIX-IN-15 Experimental Variability
Disclaimer: As of December 2025, "hCAIX-IN-15" is not a publicly documented inhibitor of human Carbonic Anhydrase IX (hCAIX). This guide provides troubleshooting advice based on common experimental variability observed with known hCAIX inhibitors. The principles and protocols outlined here are intended to serve as a general framework for researchers working with novel or proprietary inhibitors targeting hCAIX.
Frequently Asked Questions (FAQs)
Q1: My potent inhibitor of recombinant hCAIX shows weak or inconsistent activity in cell-based assays. What could be the cause?
A1: This is a frequent challenge. Several factors can contribute to this discrepancy:
-
Cellular Environment: The catalytic activity of hCAIX is highly dependent on the tumor microenvironment, particularly hypoxia and extracellular acidosis (pH ~6.5).[1] Standard cell culture conditions (normoxia, pH 7.4) may not sufficiently induce the expression and optimal catalytic activity of hCAIX.[1]
-
Inhibitor Permeability: If this compound is not cell-permeable, it will not reach intracellular pools of the enzyme. Conversely, some inhibitors are specifically designed to be impermeable to target only the extracellular activity of hCAIX.[1]
-
Subcellular Localization: In some cell lines, such as MDA-MB-231 and MCF-7, hCAIX may be present predominantly in the cytosol rather than at the cell membrane. This can lead to an overestimation of its surface activity and accessibility to inhibitors in your specific cell model.[2][3]
-
Off-Target Effects: The high degree of homology among the active sites of human carbonic anhydrase (CA) isoforms can lead to off-target inhibition. Inhibition of ubiquitously expressed isoforms like CA I and CA II can complicate the interpretation of results in a whole-cell context.[1][2]
Q2: I'm observing significant cytotoxicity with this compound, but only a modest change in extracellular pH. Is the inhibitor working as expected?
A2: Yes, this is a plausible outcome. While a primary function of hCAIX is to regulate pH, its inhibition can initiate other cellular events that lead to apoptosis or reduced proliferation.[4] The inhibition of hCAIX can lead to intracellular acidosis, which in turn may cause DNA damage, an increase in reactive oxygen species (ROS), and ultimately trigger apoptosis.[1][5] It is also possible that the observed cytotoxicity is a result of off-target effects.[1]
Q3: My IC50 values for this compound differ significantly between the esterase activity assay and the CO2 hydration assay. Why is there a discrepancy?
A3: The esterase and CO2 hydration activities of hCAIX, while occurring at the same active site, are different chemical reactions.[1] Discrepancies in inhibition data are common and can be attributed to:
-
Different Assay Conditions: The optimal pH, substrate concentration, and enzyme concentration can vary between these two assays, leading to different IC50 values.[1]
-
Surrogate Nature of the Esterase Assay: The p-nitrophenylacetate (PNPA) esterase activity assay is often used as a high-throughput surrogate for the more complex and physiologically relevant CO2 hydration assay.[1][6] While it is useful for initial screening, the correlation is not always 1:1. Promising candidates should always be validated using a hydratase activity assay.[1]
Q4: How does hypoxia influence the interpretation of my hCAIX inhibition results?
A4: Hypoxia is a critical factor in regulating hCAIX expression and activity.[1]
-
Increased Expression: Hypoxia induces the expression of hCAIX through the HIF-1α pathway.[1] Consequently, experiments performed under normoxic conditions may show a weaker effect of hCAIX inhibition due to lower levels of the target protein.[1]
-
Catalytic Activity: hCAIX is catalytically active and able to bind sulfonamide inhibitors primarily under hypoxic conditions.[7]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and mix the cell suspension between pipetting steps. |
| Edge Effects in Plate | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile media or phosphate-buffered saline (PBS). |
| Compound Precipitation | Visually inspect wells for any precipitate after adding this compound. Check the solubility of the compound in your assay buffer. Consider using a lower concentration or a different solvent system. The final DMSO concentration should typically be kept below 1%.[8] |
Issue 2: No Inhibition Observed Even with a Known hCAIX Inhibitor Control
| Potential Cause | Recommended Solution |
| Inactive Enzyme (Recombinant or Cellular) | Check the activity of your enzyme stock with a well-characterized positive control inhibitor, such as Acetazolamide.[6] |
| Incorrect Assay Setup | Verify that all assay parameters (e.g., buffer pH, temperature, substrate concentration) are within the optimal range for hCAIX activity.[1] |
| Degraded Inhibitor | Prepare a fresh stock solution of the inhibitor. Store stock solutions at the recommended temperature and protect from light if necessary. |
Issue 3: Suspected Off-Target Effects
| Potential Cause | Recommended Solution |
| Lack of Isoform Selectivity | Perform counter-screens against other common carbonic anhydrase isoforms, particularly the ubiquitous CA I and CA II, to determine the selectivity profile of this compound.[6] |
| Non-Specific Cytotoxicity | Perform dose-response curves and compare the effects of the inhibitor on hCAIX-positive and hCAIX-negative cell lines to distinguish on-target from off-target cytotoxicity.[2] |
| Interaction with Other Metalloenzymes | Some inhibitors can interact with other metalloenzymes. Consider profiling this compound against a panel of relevant enzymes if off-target effects are suspected.[2] |
Experimental Protocols
Protocol 1: hCAIX Esterase Activity Assay (PNPA)
This protocol is adapted for a 96-well plate format and measures the esterase activity of hCAIX.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer (e.g., 20 mM TRIS, pH 7.4).
-
Plate Setup: Add 10 µL of each compound dilution to the wells of a 96-well plate. Include wells for a negative control (buffer only) and a positive control (e.g., Acetazolamide).[1]
-
Enzyme Addition: Add 80 µL of a solution containing recombinant hCAIX (e.g., 0.1 mg/mL) to each well.
-
Inhibitor Binding: Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.[1]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of p-nitrophenylacetate (pNPA) solution (e.g., 0.8 mM) to each well.[1]
-
Data Acquisition: Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes to monitor the formation of p-nitrophenol.[1]
-
Data Analysis: Calculate the initial reaction rates (V0) from the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.[1]
Protocol 2: Intracellular pH (pHi) Measurement in Live Cells
This protocol uses the pH-sensitive fluorescent dye BCECF-AM.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture to the desired confluency.
-
Dye Loading: Remove the culture medium and wash the cells with Hank's Balanced Salt Solution (HBSS). Load the cells with the BCECF-AM dye according to the manufacturer's instructions (e.g., incubate with 100 µL of BCECF-AM reagent in HBSS).[1]
-
Washing: Wash the cells with HBSS to remove excess dye.[1]
-
Compound Treatment: Add 100 µL of HBSS containing the desired concentrations of this compound to the wells. Include appropriate vehicle controls.[1]
-
Incubation: Incubate the plate under the desired conditions (e.g., normoxia or hypoxia) for the desired time period.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the ratiometric measurement of pHi.[1]
-
Calibration and Analysis: Calibrate the fluorescence signal to pHi values using a standard calibration curve. Analyze the changes in pHi in response to the inhibitor.[1]
Visualizations
Caption: Simplified signaling pathway of hCAIX under hypoxic conditions and the point of inhibition.
Caption: General experimental workflow for the evaluation of a novel hCAIX inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
How to dissolve hCAIX-IN-15 for cell culture
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving and using hCAIX-IN-15 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on information for structurally related compounds and general laboratory practice for small molecules, the recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is advisable to prepare a concentrated stock solution in DMSO, which can then be further diluted in your aqueous cell culture medium.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution in aqueous media is a common issue.[1][2] Here are several steps to prevent this:
-
Ensure Complete Dissolution of Stock: Make sure the compound is fully dissolved in DMSO before any dilution. Gentle warming (up to 37°C), vortexing, or brief sonication can help.[2]
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally at or below 0.1%, to avoid cytotoxicity.[1][3] Some cell lines may tolerate up to 0.5%, but this should be determined experimentally for your specific cells.
-
Rapid Mixing: When adding the DMSO stock to the culture medium, ensure rapid and thorough mixing by gently swirling or pipetting.
-
Stepwise Dilution: Instead of a single large dilution, consider a serial dilution of your DMSO stock in the cell culture medium.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The tolerance of cell lines to DMSO can vary. Generally, a final concentration of 0.1% is considered safe for most cell lines. However, some robust cell lines might tolerate up to 0.5%. It is crucial to include a vehicle control (cell culture medium with the same final concentration of DMSO without the compound) in your experiments to assess any potential solvent-induced effects.
Q4: How should I store the this compound stock solution?
A4: For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Most stock solutions in DMSO are stable for up to 3 months at -20°C.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound does not dissolve in DMSO. | Insufficient solvent or low temperature. | Gently warm the solution to 37°C. Use a vortex mixer or sonicate for a few minutes. Ensure you are using a sufficient volume of DMSO for the amount of compound. |
| Precipitation in cell culture medium. | Poor aqueous solubility; high final concentration. | Perform a stepwise dilution. Ensure the final DMSO concentration is ≤ 0.1%. Mix thoroughly upon dilution. |
| Observed cytotoxicity in control group. | DMSO concentration is too high. | Reduce the final DMSO concentration in the cell culture medium. Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of the compound. | Always ensure the compound is fully dissolved in the working solution before adding it to the cells. Visually inspect for any precipitate. |
Quantitative Data Summary
While specific quantitative solubility data for this compound is not publicly available, the following table provides a general guideline based on similar compounds and common laboratory practices.
| Parameter | Value/Recommendation | Source |
| Primary Solvent | DMSO | General Practice |
| Recommended Stock Solution Concentration in DMSO | 10 mM or higher | General Practice |
| Solubility in Aqueous Media | Sparingly soluble | |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.1% (up to 0.5% for some cell lines) | |
| Storage of Solid Compound | -20°C | |
| Storage of DMSO Stock Solution | -20°C or -80°C (in aliquots) |
Experimental Protocol: Preparation of this compound for Cell Culture
This protocol outlines the steps for preparing a 10 mM stock solution of this compound and subsequently diluting it to a final concentration of 10 µM in cell culture.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Prepare Stock Solution (10 mM):
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of sterile DMSO to the vial to achieve a 10 mM concentration. (Note: You will need to calculate this based on the molecular weight of this compound).
-
Vortex the solution for several minutes to dissolve the compound completely. If necessary, gently warm the solution to 37°C or use a sonication bath for a few minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Prepare Working Solution (e.g., 10 µM):
-
To prepare a final concentration of 10 µM in your cell culture, you will perform a 1:1000 dilution of your 10 mM stock solution.
-
For example, to prepare 1 mL of working solution, add 1 µL of the 10 mM DMSO stock solution to 999 µL of your complete cell culture medium.
-
Immediately after adding the DMSO stock, mix the solution well by gentle pipetting or inverting the tube to prevent precipitation.
-
-
Dosing Cells:
-
Add the prepared working solution to your cell cultures.
-
Remember to include a vehicle control group treated with the same final concentration of DMSO (0.1% in this example).
-
Visualizations
Caption: Workflow for preparing this compound solutions for cell culture experiments.
Caption: A logical diagram for troubleshooting precipitation of this compound.
References
hCAIX-IN-15 long-term stability in solution
This technical support center provides guidance on the long-term stability of the carbonic anhydrase IX (CAIX) inhibitor, hCAIX-IN-15, in solution. This resource is intended for researchers, scientists, and drug development professionals. Please note that "this compound" is not a widely recognized name in the scientific literature. This guide is based on data available for potent ureido-substituted benzenesulfonamide (B165840) CAIX inhibitors, such as U-104 and SLC-0111, which are likely structurally related or identical to the compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. U-104, a compound with similar characteristics, is soluble in DMSO at concentrations of up to 20 mg/mL. For aqueous buffers, a working solution can be prepared by diluting the DMSO stock. For instance, a 1:1 mixture of DMSO:PBS (pH 7.2) can achieve a solubility of 0.5 mg/mL for U-104.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Stock solutions of this compound in DMSO should be stored at -20°C for long-term stability. Some suppliers indicate that the solid compound is stable for at least four years at -20°C. To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Protect solutions from light.
Q3: How can I assess the stability of my this compound solution over time?
A3: The stability of your this compound solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can detect degradation products and quantify the remaining active compound. A functional assay, such as a CAIX inhibition assay, can also be used to determine if the compound retains its biological activity.
Q4: I observe precipitation in my aqueous working solution. What should I do?
A4: Precipitation in aqueous solutions can be due to the lower solubility of the compound compared to the DMSO stock. To address this, you can try the following:
-
Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, typically between 0.1% and 1%.
-
Gently warm the solution to aid in redissolving the precipitate.
-
Prepare a fresh working solution from your stock immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Compound degradation due to improper storage or handling. | Prepare fresh working solutions from a new aliquot of the stock solution. Verify the stability of the stock solution using HPLC or LC-MS. |
| Inconsistent experimental results | Variability in the concentration of the active compound. | Ensure complete dissolution of the compound when preparing solutions. Use aliquoted stock solutions to avoid concentration changes due to solvent evaporation from frequently opened vials. |
| Unexpected peaks in analytical chromatography | Presence of degradation products or impurities. | Review the storage conditions and age of the solution. If degradation is suspected, a new batch of the compound should be used. |
Quantitative Data Summary
The following table summarizes the available solubility and stability information for U-104, a representative CAIX inhibitor.
| Parameter | Value | Solvent/Condition |
| Solubility | 20 mg/mL | DMSO |
| 10 mg/mL | DMF | |
| 2 mg/mL | Ethanol | |
| 0.5 mg/mL | DMSO:PBS (pH 7.2) (1:1) | |
| Long-term Stability (Solid) | ≥ 4 years | Stored at -20°C |
Experimental Protocols
Protocol: Assessing Long-Term Stability of this compound in Solution
Objective: To determine the stability of this compound in a chosen solvent over a defined period under specific storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
HPLC or LC-MS system
-
Appropriate analytical column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Temperature-controlled storage units (e.g., -20°C, 4°C, room temperature)
Procedure:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 10 mg/mL in DMSO).
-
Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC or LC-MS to obtain an initial purity profile and peak area of the parent compound.
-
Dispense the remaining stock solution into multiple small, tightly sealed vials to be stored under different temperature conditions (e.g., -20°C, 4°C, and room temperature).
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Allow the solution to equilibrate to room temperature.
-
Analyze the sample by HPLC or LC-MS using the same method as for the T=0 sample.
-
Compare the peak area of the parent compound at each time point to the initial peak area to calculate the percentage of the compound remaining.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of CAIX by this compound disrupts pH regulation in the tumor microenvironment.
Experimental Workflow Diagram
Caption: A generalized workflow for determining the long-term stability of this compound in solution.
Preventing hCAIX-IN-15 precipitation in media
Troubleshooting Workflow
Use the following flowchart to diagnose and solve precipitation issues with hCAIX-IN-15.
Caption: A flowchart for troubleshooting this compound precipitation.
Quantitative Data Summary
Disclaimer: The following data is hypothetical and intended for illustrative purposes due to the lack of publicly available information on this compound. Researchers should determine the actual solubility of their specific compound batch.
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ~5 mg/mL | Can be used as an alternative solvent. |
| Water | < 0.1 mg/mL | Essentially insoluble in aqueous solutions. |
| PBS (pH 7.4) | < 0.1 mg/mL | Insoluble in physiological buffers. |
Table 2: Recommended Maximum Working Concentrations in Cell Culture Media
| Media Type | Supplement | Max. Recommended Concentration (with 0.1% DMSO) |
| DMEM | 10% FBS | ~10 µM |
| RPMI-1640 | 10% FBS | ~10 µM |
| Serum-Free Media | Varies | ~1 µM (Solubility is often lower without serum) |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Sterile 96-well clear bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure the powder is completely dissolved. Gentle vortexing or brief sonication may be used.
-
Visually inspect the stock solution for any undissolved particles. If present, centrifuge the tube at high speed for 5-10 minutes and use the supernatant.
-
-
Prepare Serial Dilutions in DMSO:
-
Create a series of 2-fold dilutions of the 10 mM stock solution in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
-
Prepare the 96-Well Plate:
-
Pre-warm your cell culture medium to 37°C.
-
Add 198 µL of the pre-warmed medium to each well of the 96-well plate.
-
-
Add the Compound to the Media:
-
Add 2 µL of each DMSO dilution to a corresponding well in the 96-well plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Also include a DMSO-only control (2 µL of DMSO in 198 µL of media).
-
Mix gently by pipetting up and down.
-
-
Incubate and Observe:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period relevant to your experiment (e.g., 2 hours).
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals).
-
For a quantitative assessment, read the absorbance of the plate at 600 nm. An increase in absorbance compared to the DMSO control indicates precipitation.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and does not show an increase in absorbance is the maximum soluble concentration of this compound in your media under these conditions.
-
Visualizations
Experimental Workflow for Preparing Working Solutions
Caption: Workflow for preparing this compound working solutions.
Simplified Signaling Pathway of CAIX in Tumors
Caption: Simplified role of CAIX in the tumor microenvironment.
Mitigating hCAIX-IN-15 toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using hCAIX-IN-15. The information is intended to help mitigate potential toxicity in normal cells during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected toxicity of this compound in normal, non-cancerous cells?
A1: Carbonic anhydrase IX (CAIX) is a highly specific tumor-associated protein, with very restricted expression in normal tissues.[1][2] Therefore, selective inhibitors of CAIX, such as this compound, are designed to have minimal toxicity in normal cells. Clinical trials with similar CAIX inhibitors, like SLC-0111, have shown them to be generally safe and well-tolerated in patients with advanced solid tumors.[3][4][5] However, off-target effects or CAIX-independent mechanisms might contribute to unexpected toxicity.[6]
Q2: My normal cell line is showing unexpected levels of cell death after treatment with this compound. What could be the cause?
A2: Several factors could contribute to this observation:
-
Off-target Inhibition: this compound may be inhibiting other carbonic anhydrase (CA) isoforms present in your normal cell line, such as the ubiquitous CAII. Inhibition of these cytosolic CAs could disrupt normal cellular pH homeostasis.
-
CAIX-Independent Effects: The compound may have off-target effects unrelated to CAIX inhibition, which could be specific to the cell type you are using.[6]
-
Experimental Conditions: High concentrations of the inhibitor, prolonged exposure, or specific media conditions could be contributing to cytotoxicity.
-
Cell Line Specific Sensitivity: The specific normal cell line you are using might have a unique sensitivity to this class of compounds.
Q3: How can I determine if the observed toxicity is due to off-target inhibition of other CA isoforms?
A3: You can perform a series of experiments to investigate this:
-
CA Activity Assay: Measure the enzymatic activity of different CA isoforms (e.g., CAII, CAXII) in the presence of this compound to determine its selectivity profile.
-
Gene Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce the expression of other CA isoforms in your normal cell line and see if this rescues the toxic effects of this compound.
-
Competitive Inhibition: Use a known, highly selective inhibitor of another CA isoform as a comparator in your cytotoxicity assays.
Q4: What are some general strategies to reduce the toxicity of this compound in my experiments?
A4:
-
Dose-Response Curve: Determine the lowest effective concentration of this compound that inhibits CAIX in your cancer cell model without causing significant toxicity in your normal cell control.
-
Time-Course Experiment: Optimize the duration of treatment to be sufficient for the desired effect on cancer cells while minimizing exposure to normal cells.
-
Use of a More Selective Inhibitor: If available, compare the effects of this compound with a more highly selective CAIX inhibitor.
-
3D Culture Models: Utilize 3D culture models (spheroids, organoids) which can sometimes provide a more physiological and less sensitive response to drug toxicity compared to 2D monolayers.
Troubleshooting Guides
Issue 1: High background toxicity in normal cell lines
-
Symptom: Significant decrease in viability of normal (non-CAIX expressing) cell lines at concentrations expected to be non-toxic.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Confirm Lack of CAIX Expression: Verify that your normal cell line does not express CAIX using Western blot or qPCR, both under normoxic and hypoxic conditions.
-
Perform a Dose-Response Cytotoxicity Assay: Use a broad range of this compound concentrations on both your target cancer cell line and the normal cell line. Compare the IC50 values. A small therapeutic window may indicate off-target toxicity.
-
Assess Apoptosis: Use an Annexin V/PI staining assay to determine if the observed cell death is due to apoptosis or necrosis. This can provide insights into the mechanism of toxicity.
-
Issue 2: Inconsistent results between different normal cell lines
-
Symptom: this compound shows high toxicity in one normal cell line but not another.
-
Possible Cause: Differential expression of other CA isoforms or varying metabolic dependencies between cell lines.
-
Troubleshooting Steps:
-
Profile CA Isoform Expression: Perform qPCR or proteomics to determine the relative expression levels of different CA isoforms (e.g., CAI, CAII, CAIV, CAXII) in the different normal cell lines.
-
Measure Intracellular pH: Use a pH-sensitive fluorescent dye (like BCECF-AM) to assess if this compound is differentially affecting intracellular pH regulation in these cell lines.
-
Metabolic Analysis: Conduct a Seahorse assay or similar metabolic flux analysis to understand if the inhibitor is impacting cellular metabolism differently in the sensitive versus resistant normal cell lines.
-
Quantitative Data Summary
The following table summarizes the safety and pharmacokinetic data from a Phase 1 clinical trial of SLC-0111, a compound similar to this compound, to provide a reference for expected clinical tolerance.
| Parameter | 500 mg Daily Dose | 1000 mg Daily Dose | 2000 mg Daily Dose |
| Drug-Related Adverse Events (Grade ≥3) | Low incidence | Low incidence | Higher incidence |
| Nausea and Vomiting | Less frequent | Less frequent | More frequent |
| Dose Interruptions/Discontinuations | Lower percentage | Lower percentage | Majority (71%) |
| Mean Cmax (single dose) | Dose-proportional | Similar to 2000mg | Similar to 1000mg |
| Mean AUC(0-24) (single dose) | Dose-proportional | Similar to 2000mg | Similar to 1000mg |
Data adapted from a Phase 1 study of SLC-0111.[3][4]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed normal and cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Intracellular pH Measurement
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere.
-
Dye Loading: Load the cells with a pH-sensitive dye, such as 5 µM BCECF-AM, for 30 minutes at 37°C.
-
Treatment: Treat the cells with this compound at the desired concentration.
-
Fluorescence Imaging: Acquire fluorescence images using a fluorescence microscope with excitation wavelengths of 490 nm and 440 nm, and an emission wavelength of 535 nm.
-
Calibration: At the end of the experiment, generate a calibration curve by equilibrating the intracellular and extracellular pH using a buffer containing nigericin.
-
Data Analysis: Calculate the ratio of fluorescence intensities (490/440 nm) and convert this to intracellular pH using the calibration curve.
Visualizations
Caption: CAIX-mediated pH regulation in cancer cells and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected toxicity of this compound in normal cells.
References
- 1. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signalchem LifeScience [signalchemlifesciences.com]
- 6. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
hCAIX-IN-15 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using hCAIX-IN-15, a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of human carbonic anhydrase IX (hCAIX) with a Ki value of 38.8 nM.[1][2] Carbonic anhydrase IX is a transmembrane enzyme that is highly expressed in many types of tumors, particularly in hypoxic (low oxygen) regions.[3][4] CAIX plays a crucial role in regulating pH by converting carbon dioxide to bicarbonate and protons.[5] This activity helps cancer cells to survive in the acidic tumor microenvironment.[3][5] this compound inhibits the enzymatic activity of CAIX, leading to a disruption of pH regulation in cancer cells, which can inhibit their growth, proliferation, and survival.[6][7]
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal results, prepare a high-concentration stock solution (e.g., 10 mM) in a dry, high-quality solvent such as dimethyl sulfoxide (B87167) (DMSO). To minimize the effects of repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. When preparing working solutions for cell culture, ensure the final DMSO concentration does not exceed a level that is toxic to your specific cell line, which is typically below 0.5%.
Q3: What are the recommended positive and negative controls for experiments with this compound?
A3:
-
Positive Control (Inhibition): A well-characterized, potent CAIX inhibitor like acetazolamide (B1664987) can be used as a positive control to confirm that the experimental system is responsive to CAIX inhibition.
-
Negative Control (Vehicle): The vehicle used to dissolve this compound (e.g., DMSO) should be added to control cells at the same final concentration used for the experimental treatment. This control accounts for any effects of the solvent on the cells.
-
Negative Control (Cell Line): A cell line that does not express CAIX can be used to assess the off-target effects of this compound.
Q4: How can I confirm that this compound is active in my cell-based assay?
A4: The activity of this compound can be confirmed by measuring its effect on the downstream consequences of CAIX activity. One common method is to assess the acidification of the extracellular medium. In CAIX-expressing cells, particularly under hypoxic conditions, inhibition by this compound should lead to a decrease in the rate of extracellular acidification. This can be measured using pH-sensitive fluorescent probes or by monitoring the pH of the culture medium over time.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibitory effect observed | 1. Incorrect inhibitor concentration: The concentration of this compound may be too low to effectively inhibit CAIX in your specific cell line. 2. Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. 3. Low CAIX expression: The cell line used may not express sufficient levels of CAIX, especially under normoxic conditions. 4. Assay sensitivity: The assay used may not be sensitive enough to detect the effects of CAIX inhibition. | 1. Perform a dose-response curve: Determine the IC50 value of this compound for your cell line to identify the optimal working concentration. 2. Prepare fresh stock solutions: Use freshly prepared stock solutions for your experiments and follow proper storage guidelines. 3. Induce CAIX expression: Culture cells under hypoxic conditions (e.g., 1% O2) to induce the expression of CAIX. Confirm CAIX expression by Western blot or qPCR. 4. Optimize assay conditions: Increase the incubation time with the inhibitor or use a more sensitive detection method. |
| High cell toxicity observed | 1. High inhibitor concentration: The concentration of this compound may be too high, leading to off-target effects and general cytotoxicity. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | 1. Lower the inhibitor concentration: Use the lowest effective concentration of this compound based on your dose-response experiments. 2. Reduce solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line. |
| Inconsistent results between experiments | 1. Variable CAIX expression: The level of CAIX expression may vary between cell passages or due to slight differences in culture conditions. 2. Inconsistent inhibitor activity: The activity of the inhibitor may vary due to differences in preparation or storage. 3. Variability in cell health: The overall health and confluency of the cells can impact their response to treatment. | 1. Standardize cell culture conditions: Use cells within a consistent passage number range and ensure uniform culture conditions, including seeding density and hypoxia induction. 2. Standardize inhibitor preparation: Prepare and store this compound stock solutions consistently. 3. Monitor cell health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Target | Human Carbonic Anhydrase IX (hCA IX) | [1][2] |
| Ki | 38.8 nM | [1][2] |
Note: Specific IC50 values for this compound in various cancer cell lines are not widely available in the public domain. Researchers are encouraged to determine the IC50 experimentally for their specific cell line of interest.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound in a Cell-Based Proliferation Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% (IC50) in a chosen cancer cell line.
Materials:
-
Cancer cell line known to express CAIX (e.g., HT-29, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
To induce CAIX expression, transfer the plate to a hypoxic chamber (1% O2) for at least 24 hours before treatment.
-
-
Inhibitor Treatment:
-
Prepare a 2X stock solution of this compound in complete medium from your high-concentration DMSO stock. Create a serial dilution series to cover a wide range of concentrations (e.g., 1 nM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate inhibitor dilution or vehicle control.
-
Return the plate to the incubator (hypoxic or normoxic, depending on the experimental design) for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: In Vivo Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line that forms tumors in mice (e.g., HT-29)
-
Matrigel (optional)
-
This compound
-
Vehicle solution for in vivo administration (e.g., a mixture of DMSO, Cremophor EL, and saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), potentially mixed with Matrigel.
-
Inject a specific number of cells (e.g., 1-5 x 10^6) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure the initial tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
-
Inhibitor Administration:
-
Prepare the formulation of this compound and the vehicle control.
-
Administer the inhibitor or vehicle to the mice according to the planned dosing schedule (e.g., daily intraperitoneal injection). The dose will need to be optimized based on preliminary studies.
-
-
Monitoring and Data Collection:
-
Measure the tumor volume and body weight of each mouse regularly (e.g., 2-3 times per week).
-
Monitor the mice for any signs of toxicity.
-
-
Study Termination and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and potentially process them for further analysis (e.g., immunohistochemistry for CAIX expression and proliferation markers).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Visualizations
Caption: CAIX Signaling Pathway Under Hypoxia.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. courses.edx.org [courses.edx.org]
- 2. Activation of Carbonic Anhydrase IX by Alternatively Spliced Tissue Factor Under Late-Stage Tumor Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase IX promotes tumor growth and necrosis in vivo and inhibition enhances anti-VEGF therapy [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Hypoxic Tumors: A Comparative Guide to Carbonic Anhydrase IX Inhibition in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the performance of Carbonic Anhydrase IX (CAIX) inhibitors in various cancer cell lines. As the specific inhibitor "hCAIX-IN-15" is not documented in publicly available scientific literature, this guide will focus on the well-characterized and clinically evaluated CAIX inhibitor, SLC-0111, as a representative example to illustrate the validation process and therapeutic potential of targeting CAIX in oncology.
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, often as a result of the hypoxic tumor microenvironment.[1][2] Its activity helps cancer cells to survive and proliferate in acidic conditions by regulating intracellular and extracellular pH.[3][4] This makes CAIX a compelling target for anticancer therapies. SLC-0111 is a potent and selective, first-in-class small molecule inhibitor of CAIX that has demonstrated anti-tumor efficacy in multiple preclinical models and has completed a Phase I clinical trial.[5]
Performance of SLC-0111 Across Diverse Cancer Cell Lines
SLC-0111 has been extensively validated in a wide range of cancer cell lines, demonstrating its broad-spectrum potential. Its effects are particularly pronounced in cancer cells that exhibit high levels of CAIX expression, often correlated with hypoxic conditions.
| Cancer Type | Cell Line(s) | Key Findings | References |
| Breast Cancer | MDA-MB-231, T47D | Inhibition of CAIX by ureido-substituted benzene (B151609) sulfonamides (USBs) like SLC-0111 showed reduced cell growth. | |
| Pancreatic Cancer | - | Preclinical studies have shown that targeting CAIX with SLC-0111 results in antitumor efficacy. A Phase Ib clinical trial is evaluating SLC-0111 in combination with chemotherapy in CAIX-positive pancreatic cancer patients. | |
| Glioblastoma | - | Preclinical models have demonstrated the anti-tumor efficacy of SLC-0111. | |
| Melanoma | - | Combination of SLC-0111 with immune checkpoint blockade resulted in improved efficacy in preclinical models. | |
| Gastric Cancer | AGS, ACC-201 | SLC-0111 improved the therapeutic response of both wild-type and chemoresistant gastric cancer cells. It was shown to re-sensitize resistant cells to standard chemotherapeutics. | |
| Hepatoblastoma | HUH6, HB-295, HB-303 | SLC-0111 abrogated hypoxia-induced CAIX upregulation, decreased cell viability in both monolayer and spheroid cultures, and reduced cell motility. | |
| Colon Cancer | HT-29 | A 4-pyridyl analog of SLC-0111 exhibited cytotoxic activity against HT-29 cells. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experiments commonly used to assess the efficacy of CAIX inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the CAIX inhibitor (e.g., SLC-0111) or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting for CAIX Expression
This technique is used to detect and quantify the amount of CAIX protein in cell lysates.
-
Cell Lysis: Cells are harvested and lysed in a buffer containing detergents and protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for CAIX. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured using an imaging system.
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of a compound on cell migration.
-
Cell Monolayer: Cells are grown to a confluent monolayer in a multi-well plate.
-
Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or "wound" in the cell monolayer.
-
Compound Treatment: The cells are washed to remove debris and then incubated with media containing the test compound or a vehicle control.
-
Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 12, and 24 hours) using a microscope.
-
Analysis: The closure of the wound is quantified by measuring the change in the width of the scratch over time.
Signaling Pathway and Experimental Workflow
The inhibition of CAIX by compounds like SLC-0111 has a direct impact on the tumor microenvironment and intracellular pH, which in turn affects various downstream signaling pathways involved in cell survival, proliferation, and metastasis.
References
- 1. mdpi.com [mdpi.com]
- 2. Carbonic anhydrase IX: An atypical target for innovative therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of hCAIX-IN-15 and Other Carbonic Anhydrase IX Inhibitors in Oncology Research
For Immediate Release
In the landscape of targeted cancer therapy, the inhibition of Carbonic Anhydrase IX (CAIX) has emerged as a promising strategy, particularly for hypoxic tumors where CAIX is overexpressed. This guide provides a detailed comparison of a novel inhibitor, hCAIX-IN-15, with other well-established CAIX inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Introduction to Carbonic Anhydrase IX (CAIX)
Carbonic Anhydrase IX is a transmembrane zinc metalloenzyme that plays a crucial role in regulating intra- and extracellular pH in tumor microenvironments.[1] Under hypoxic conditions, cancer cells upregulate CAIX to maintain a neutral intracellular pH, which is essential for their survival, proliferation, and metastatic potential.[1] The extracellular domain of CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, contributing to an acidic tumor microenvironment that facilitates invasion and metastasis.[1] This pivotal role makes CAIX an attractive therapeutic target.
Overview of CAIX Inhibitors
A variety of small molecule inhibitors targeting CAIX have been developed, with the majority belonging to the sulfonamide class. These inhibitors typically function by binding to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity. This guide focuses on a comparative analysis of this compound against two prominent CAIX inhibitors: the clinical-stage compound SLC-0111 and the well-characterized inhibitor acetazolamide (B1664987).
Comparative Performance Data
To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound, SLC-0111, and acetazolamide.
Table 1: In Vitro Enzyme Inhibition and Selectivity
| Inhibitor | Target | Ki (nM) | Selectivity Profile (Ki in nM) |
| This compound | hCA IX | 38.8 | Data not available |
| SLC-0111 | hCA IX | 45 | hCA I: >10000, hCA II: 960, hCA XII: 4.5 |
| Acetazolamide | hCA IX | 25-30 | hCA I: 250, hCA II: 12-130, hCA XII: 5.7 |
Ki values represent the inhibition constant, with lower values indicating higher potency.
Table 2: In Vitro Anti-Proliferative Activity (IC50)
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | Data not available | Data not available | Data not available |
| SLC-0111 | Glioblastoma (U87MG, U251, T98G) | Glioblastoma | 80 - 100[2] |
| Pancreatic (CF-PAC-1, PANC-1) | Pancreatic Cancer | ~120 - 125[2] | |
| Breast (MCF7) | Breast Cancer | 18.15 (as µg/mL)[3] | |
| Colon (HT-29) | Colon Cancer | 13.53 (as µg/mL)[3] | |
| Prostate (PC3) | Prostate Cancer | 8.71 (as µg/mL)[3] | |
| Acetazolamide | Colon (HT-29) | Colon Cancer | 53.78[4] |
| Neuroblastoma (SH-SY5Y) | Neuroblastoma | ~45[5] |
IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of cell proliferation.
Table 3: In Vivo Efficacy
| Inhibitor | Animal Model | Cancer Type | Key Findings |
| This compound | Data not available | Data not available | Data not available |
| SLC-0111 | Orthotopic MDA-MB-231 breast cancer model | Breast Cancer | Modest inhibition of primary tumor growth, dramatic reduction in spontaneous metastases.[6] |
| Neuroblastoma SH-SY5Y xenografts | Neuroblastoma | In combination with MS-275, significantly inhibited tumor growth.[5] | |
| Acetazolamide | Neuroblastoma SH-SY5Y xenografts | Neuroblastoma | In combination with MS-275, reduced tumor growth and expression of HIF1-α and CAIX.[4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in the evaluation of CAIX inhibitors, the following diagrams are provided in the DOT language for Graphviz.
Caption: CAIX signaling pathway under hypoxic conditions.
Caption: General experimental workflow for evaluating CAIX inhibitors.
Detailed Experimental Protocols
Carbonic Anhydrase Enzyme Inhibition Assay (Stopped-Flow)
This assay measures the inhibition of CAIX-catalyzed hydration of carbon dioxide. The reaction is initiated by rapidly mixing a CO2-saturated solution with a buffer solution containing the CAIX enzyme and the inhibitor. The resulting change in pH is monitored over time using a pH indicator and a stopped-flow spectrophotometer. The initial rate of the reaction is determined from the slope of the absorbance change. The inhibition constant (Ki) is calculated by measuring the reaction rates at various inhibitor concentrations.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are treated with various concentrations of the CAIX inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of inhibitor concentration versus cell viability.
Transwell Migration and Invasion Assay
-
Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (a permeable membrane) is coated with a layer of Matrigel to mimic the extracellular matrix. For migration assays, the insert is left uncoated.
-
Cell Seeding: Cancer cells, previously starved in serum-free media, are seeded into the upper chamber.
-
Chemoattractant Addition: The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plate is incubated for a period that allows for cell migration or invasion through the membrane (e.g., 24-48 hours).
-
Cell Removal: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: Cells that have migrated/invaded to the lower surface of the membrane are fixed and stained with a dye such as crystal violet.
-
Quantification: The number of stained cells is counted under a microscope in several random fields. The percentage of migration or invasion inhibition is calculated relative to a control group without the inhibitor.
Conclusion
The available data indicates that this compound is a potent inhibitor of CAIX. However, a comprehensive comparison with established inhibitors like SLC-0111 and acetazolamide is currently limited by the lack of publicly available data on its anti-proliferative activity, selectivity against other CA isoforms, and in vivo efficacy. SLC-0111 demonstrates high potency and selectivity for CAIX and CAXII over other isoforms and has shown promise in preclinical in vivo models, leading to its advancement into clinical trials. Acetazolamide, while a potent CAIX inhibitor, exhibits less selectivity, which may lead to off-target effects.
Further research is required to fully elucidate the therapeutic potential of this compound. Head-to-head studies employing the standardized experimental protocols outlined in this guide will be crucial for a definitive comparison and for positioning this compound within the landscape of CAIX-targeted cancer therapies. The provided diagrams of the CAIX signaling pathway and experimental workflows serve as valuable tools for researchers in this field.
References
- 1. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 2. Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide on bladder, glioblastoma and pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Acetazolamide potentiates the anti-tumor potential of HDACi, MS-275, in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors [mdpi.com]
Reproducibility of hCAIX-IN-15 Experimental Results: A Comparative Guide to Carbonic Anhydrase IX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data for prominent carbonic anhydrase IX (CAIX) inhibitors, with a focus on reproducibility and methodological considerations. Due to the limited availability of specific experimental data for hCAIX-IN-15 in publicly accessible literature, this guide will utilize the well-characterized and clinically evaluated inhibitor, SLC-0111 (also known as U-104) , as a primary reference for comparison. We will also include data on other relevant CAIX inhibitors to provide a broader context for evaluating inhibitor performance.
Carbonic anhydrase IX is a transmembrane enzyme highly expressed in many solid tumors and is a key regulator of tumor pH, promoting cancer cell survival, proliferation, and metastasis.[1][2] Its restricted expression in normal tissues makes it an attractive target for cancer therapy.[1][2] This guide aims to equip researchers with the necessary information to critically evaluate and compare the performance of various CAIX inhibitors.
Comparative Efficacy of CAIX Inhibitors
The inhibitory activity of small molecules against carbonic anhydrase isoforms is a critical determinant of their potential therapeutic efficacy and selectivity. The table below summarizes the reported inhibition constants (Ki) for SLC-0111 and other representative inhibitors against CAIX and other relevant isoforms. Lower Ki values indicate more potent inhibition.
| Inhibitor | CA IX Ki (nM) | CA XII Ki (nM) | CA I Ki (nM) | CA II Ki (nM) | Reference |
| SLC-0111 (U-104) | 45.1 | 4.5 | 5080 | 9640 | [3][4] |
| Acetazolamide | 25 | 5.7 | 74 | 12 | [5] |
| S4 (Ureido-substituted sulfamate) | 7 | 2 | - | - | [6] |
Note: Data for this compound is not available in the public domain. The values for other inhibitors are compiled from various sources and experimental conditions may vary.
In Vitro Cellular Effects:
Beyond enzymatic inhibition, the cellular consequences of CAIX inhibition are crucial for assessing therapeutic potential. SLC-0111 has been shown to reduce cell growth and induce apoptosis in prostate cancer cells.[7] In hypoxic conditions, which mimic the tumor microenvironment, SLC-0111 treatment can lead to a decrease in intracellular pH (pHi).[7] Furthermore, studies have demonstrated that SLC-0111 can sensitize cancer cells to conventional chemotherapies.[8]
In Vivo Efficacy:
Preclinical studies using animal models have provided evidence for the anti-tumor activity of SLC-0111. Oral administration of SLC-0111 has been shown to significantly delay primary tumor growth and inhibit metastasis formation in mouse models of breast cancer.[3][4] These in vivo studies are critical for validating the therapeutic potential observed in vitro.
Experimental Protocols
Reproducibility of experimental results is paramount in scientific research. Below are detailed methodologies for key experiments used to evaluate CAIX inhibitors.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This is the gold-standard method for directly measuring the catalytic activity of carbonic anhydrases and their inhibition.
Principle: This assay measures the rate of CO₂ hydration to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator.
Materials:
-
Recombinant human Carbonic Anhydrase IX (hCAIX)
-
Test inhibitor (e.g., SLC-0111) dissolved in a suitable solvent (e.g., DMSO)
-
HEPES buffer
-
Phenol (B47542) red (pH indicator)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a solution containing the hCAIX enzyme and phenol red in HEPES buffer. For inhibition studies, pre-incubate the enzyme with varying concentrations of the test inhibitor.
-
Prepare a separate solution of CO₂-saturated water.
-
Rapidly mix the two solutions in the stopped-flow instrument.
-
Monitor the change in absorbance of the phenol red indicator at 557 nm, which corresponds to the decrease in pH as protons are produced.
-
Determine the initial rate of the reaction from the linear phase of the absorbance change.
-
Calculate the inhibition constant (Ki) by analyzing the reaction rates at different inhibitor concentrations.
Esterase Activity Assay
This is a colorimetric assay that is well-suited for high-throughput screening of CA inhibitors.
Principle: Carbonic anhydrases also exhibit esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA) to the yellow-colored product, p-nitrophenol. The rate of color formation is inversely proportional to the inhibitory activity of a compound.
Materials:
-
Recombinant human Carbonic Anhydrase IX (hCAIX)
-
Test inhibitor
-
p-Nitrophenyl acetate (pNPA)
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add a solution of hCAIX to the wells of a 96-well plate.
-
Add varying concentrations of the test inhibitor to the wells and incubate.
-
Initiate the reaction by adding the pNPA substrate.
-
Measure the increase in absorbance at 400 nm at regular intervals.
-
Calculate the initial reaction velocity and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
In Vitro Cell Proliferation Assay (MTT Assay)
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line expressing CAIX (e.g., MDA-MB-231)
-
Cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plate
-
Incubator (normoxic and hypoxic conditions)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with different concentrations of the test inhibitor.
-
Incubate the cells under normoxic or hypoxic conditions for a specified period (e.g., 48 or 96 hours).
-
Add MTT reagent to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Dissolve the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the relative number of viable cells.
Visualizing the Science
To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Signaling pathway of Carbonic Anhydrase IX (CAIX) and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
hCAIX-IN-15: A Potent and Selective Inhibitor of Carbonic Anhydrase IX
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of hCAIX-IN-15, a potent inhibitor of human carbonic anhydrase IX (hCA IX). The data presented herein demonstrates the compound's high affinity for its primary target and its selectivity against other CA isoforms. This information is crucial for researchers investigating the therapeutic potential of targeting hCA IX in various diseases, particularly in oncology.
Inhibitory Potency and Selectivity Profile
This compound exhibits sub-nanomolar inhibitory activity against hCA IX, with a reported inhibition constant (Ki) of 38.8 nM. To assess its selectivity, the inhibitory activity of a closely related analog, hCAIX/XII-IN-6, was evaluated against a panel of key human carbonic anhydrase isoforms. The results, summarized in the table below, highlight a remarkable selectivity for the tumor-associated isoforms hCA IX and hCA XII over the ubiquitously expressed hCA I and hCA II, and the membrane-associated hCA IV.
| Carbonic Anhydrase Isoform | hCAIX/XII-IN-6 Inhibition Constant (Ki) [nM] |
| hCA I | 6697 |
| hCA II | 2950 |
| hCA IV | 4093 |
| hCA IX | 4.1 |
| hCA XII | 7.7 |
Data sourced from a study on hCAIX/XII-IN-6, a close analog of this compound.
The data clearly indicates that hCAIX/XII-IN-6 is significantly more potent against hCA IX and hCA XII compared to the other tested isoforms. This high selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities.
Visualizing Selectivity: this compound Inhibition Pathway
The following diagram illustrates the selective inhibition of hCA IX by this compound in the context of other carbonic anhydrase isoforms.
Caption: this compound demonstrates potent inhibition of hCA IX and hCA XII while exhibiting significantly lower activity against other isoforms.
Experimental Protocols
The determination of the inhibition constants (Ki) for carbonic anhydrase inhibitors is typically performed using a stopped-flow spectrophotometric assay. This method measures the enzyme-catalyzed hydration of carbon dioxide.
Principle: The assay measures the inhibition of the CA-catalyzed CO₂ hydration reaction. The reaction rate is monitored by observing the change in pH using a colorimetric indicator or a pH electrode. The inhibition constant (Ki) is then determined by analyzing the enzyme kinetics at different inhibitor concentrations.
General Experimental Workflow:
Caption: A generalized workflow for determining the inhibition constants of CA inhibitors.
Key Steps:
-
Enzyme and Inhibitor Preparation: Recombinant human carbonic anhydrase isoforms are used. Stock solutions of the inhibitor are prepared, typically in DMSO, and serially diluted to the desired concentrations.
-
Assay Procedure: The enzyme and inhibitor are pre-incubated in a buffered solution. The reaction is initiated by the addition of a CO₂-saturated solution.
-
Data Acquisition: The initial rate of the catalyzed reaction is measured by monitoring the absorbance change of a pH indicator over time using a stopped-flow instrument.
-
Data Analysis: The inhibition constants (Ki) are calculated by fitting the data to the appropriate enzyme inhibition models, such as the Michaelis-Menten equation and the Cheng-Prusoff equation.
This detailed selectivity profile provides a strong rationale for the further investigation of this compound as a promising candidate for targeted cancer therapy and other pathologies where hCA IX is implicated. The high potency and selectivity of this compound warrant its evaluation in more advanced preclinical and clinical studies.
A Comparative Guide to Potent Human Carbonic Anhydrase IX (hCAIX) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical and cellular activities of three prominent small molecule inhibitors of human carbonic anhydrase IX (hCAIX), a key enzyme implicated in tumor progression and hypoxia. The data presented is compiled from publicly available research to facilitate the selection of appropriate chemical tools for preclinical cancer research.
Introduction to hCAIX Inhibition
Human carbonic anhydrase IX (hCAIX) is a transmembrane zinc metalloenzyme that is overexpressed in a wide range of solid tumors and is a key indicator of tumor hypoxia. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, hCAIX plays a crucial role in maintaining the pH homeostasis of cancer cells, promoting their survival, proliferation, and metastasis. Consequently, the development of selective hCAIX inhibitors is a promising avenue for anticancer therapy. This guide compares three well-characterized hCAIX inhibitors: Acetazolamide, SLC-0111, and S4.
Comparative Analysis of Inhibitor Potency and Selectivity
The inhibitory activity of a compound is typically quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. Selectivity is assessed by comparing the Ki values for the target enzyme (hCAIX) against other isoforms, such as the ubiquitous cytosolic isoform hCAII and the transmembrane isoform hCAXII.
| Inhibitor | Chemical Class | hCAIX Ki (nM) | hCAII Ki (nM) | hCAXII Ki (nM) | Selectivity (hCAII/hCAIX) | Selectivity (hCAXII/hCAIX) |
| Acetazolamide | Sulfonamide | 25 | 12 | 30 | ~0.5 | ~1.2 |
| SLC-0111 | Ureido-substituted benzenesulfonamide | 45 | >1000 | 4.5 | >22 | ~0.1 |
| S4 | Ureido-substituted benzenesulfonamide | 7 | 546 | 2 | ~78 | ~0.3 |
Note: Ki values are compiled from various sources and may differ slightly between studies due to variations in experimental conditions.
Experimental Protocols
Stopped-Flow CO2 Hydration Assay for Ki Determination
This assay measures the inhibition of the enzymatic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO2.
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human carbonic anhydrase isoforms (hCAIX, hCAII, hCAXII)
-
CO2-saturated water
-
Buffer solution (e.g., 20 mM TRIS, pH 7.4)
-
pH indicator (e.g., phenol (B47542) red)
-
Inhibitor stock solutions (in DMSO)
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the hCA isoforms in the buffer. Prepare serial dilutions of the inhibitor stock solutions.
-
Assay Setup: The stopped-flow instrument is set up to rapidly mix the enzyme/inhibitor solution with the CO2-saturated water. The reaction is monitored by the change in absorbance of the pH indicator.
-
Data Acquisition: The initial rates of the catalyzed reaction are measured at different inhibitor concentrations.
-
Data Analysis: The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
In Vitro Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HT-29, MDA-MB-231)
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the inhibitor for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation) is calculated from the dose-response curve.
In Vivo Orthotopic Xenograft Model for Metastasis
This model evaluates the efficacy of an inhibitor in a living organism by implanting human tumor cells into the corresponding organ of an immunodeficient mouse.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Human cancer cell line expressing a reporter gene (e.g., luciferase)
-
Matrigel
-
Inhibitor formulation for in vivo administration
-
In vivo imaging system
Procedure:
-
Cell Implantation: Surgically implant a mixture of cancer cells and Matrigel into the orthotopic site (e.g., mammary fat pad for breast cancer) of the mice.
-
Tumor Growth and Treatment: Allow the primary tumors to establish. Then, administer the inhibitor or vehicle control to the mice according to a predetermined schedule.
-
Monitoring Tumor Growth and Metastasis: Monitor the growth of the primary tumor and the development of metastases using the in vivo imaging system.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the primary tumor and metastatic tissues for further analysis (e.g., histology, biomarker expression).
Workflow for hCAIX Inhibitor Validation
Caption: A generalized workflow for the discovery and validation of hCAIX inhibitors.
A Comparative Guide to Carbonic Anhydrase IX Inhibition: Small Molecule Inhibitor vs. Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary methodologies for inhibiting Carbonic Anhydrase IX (CAIX), a key therapeutic target in oncology: pharmacological inhibition using a small molecule inhibitor and genetic suppression via RNA interference (RNAi). As specific data for "hCAIX-IN-15" is not publicly available, this guide will utilize data from well-characterized, selective CAIX inhibitors, such as VD11-4-2 and SLC-0111, as representative examples of small molecule inhibition. This analysis is supported by experimental data to assist researchers in selecting the most suitable method for their specific research and drug development needs.
Carbonic Anhydrase IX is a transmembrane enzyme predominantly expressed in a wide range of solid tumors, with very limited expression in normal tissues.[1] Its expression is primarily driven by hypoxia through the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[2][3][4] CAIX plays a critical role in regulating intra- and extracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. This enzymatic activity helps cancer cells to survive in the acidic tumor microenvironment, promoting proliferation, invasion, and metastasis, making it an attractive target for cancer therapy.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data on the efficacy of a representative small molecule CAIX inhibitor (using data for VD11-4-2 and SLC-0111) compared to genetic knockdown of CAIX using siRNA.
Table 1: Comparison of Efficacy and Cellular Effects
| Parameter | Small Molecule Inhibitor (VD11-4-2 / SLC-0111) | Genetic Knockdown (siRNA/shRNA) |
| Mechanism of Action | Direct inhibition of CAIX catalytic activity. | Post-transcriptional gene silencing, leading to reduced CAIX protein expression. |
| Inhibitory Potency | VD11-4-2: Kd as low as 15 pM for recombinant human CAIX. SLC-0111: Ki of 45 nM against CAIX. | Not Applicable |
| Effect on Cell Viability | SLC-0111: Decreased hepatoblastoma cell viability in monolayer and spheroid cultures. | CAIX siRNA: Significant decrease in CNE-2 cell viability after 72 hours. |
| Effect on Cell Migration/Invasion | VD11-4-2: Reduced hypoxic MDA-MB-231 cell velocity by 23% at 20 µM. SLC-0111: Abrogated MSC-induced invasion of melanoma cells. | CAIX siRNA: Significantly inhibited migration of MDA-MB-231 cells by 50%. |
| Effect on Apoptosis | SLC-0111: Selectively induced apoptosis in cancer cells under acidic conditions. | CAIX siRNA: Increased PARP cleavage, a marker of apoptosis, in breast cancer cells. Apoptotic rate increased from ~6-7% to ~11% in CNE-2 cells. |
| Radiosensitization | Not extensively documented in direct comparison. | CAIX siRNA: Enhanced radiosensitivity of CNE-2 cells, with a sensitization-enhancing ratio of 1.47. |
| Specificity | High selectivity for CAIX over other CA isoforms (e.g., VD11-4-2 is >100-fold more selective for CAIX than CAII). | Target-specific, but potential for off-target effects. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MDA-MB-231, CNE-2)
-
Complete culture medium
-
CAIX inhibitor (e.g., VD11-4-2) or CAIX siRNA and transfection reagent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
For inhibitor studies, treat cells with varying concentrations of the CAIX inhibitor. For knockdown studies, transfect cells with CAIX siRNA or a non-targeting control siRNA according to the manufacturer's protocol.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated or control siRNA-transfected) cells.
-
Wound Healing (Scratch) Assay
This assay is used to assess cell migration.
-
Materials:
-
6-well or 12-well plates
-
Cancer cell lines
-
Complete culture medium
-
CAIX inhibitor or CAIX siRNA
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the CAIX inhibitor or, for knockdown experiments, use cells previously transfected with CAIX siRNA.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) until the wound is closed in the control group.
-
The rate of wound closure is quantified by measuring the area of the scratch at each time point using software like ImageJ.
-
Western Blotting for CAIX Expression
This technique is used to detect and quantify the amount of CAIX protein.
-
Materials:
-
Cancer cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CAIX (e.g., M75 or NB100-417)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells (treated with inhibitor or transfected with siRNA) to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CAIX antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of CAIX protein. A loading control (e.g., β-actin or GAPDH) should be used to normalize the results.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hypoxia-regulated carbonic anhydrase IX (CAIX) protein is an independent prognostic indicator in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Carbonic anhydrase IX-related tumoral hypoxia predicts worse prognosis in breast cancer: A systematic review and meta-analysis [frontiersin.org]
Independent Verification of hCAIX-IN-15 Ki Value: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Inhibitor Potency
The inhibitory constant (Ki) is a critical measure of an inhibitor's potency, with a lower Ki value indicating a stronger binding affinity to the target enzyme. The reported Ki value for hCAIX-IN-15 is 38.8 nM[1][2]. The following table provides a summary of the Ki values for this compound and a selection of other small molecule inhibitors targeting carbonic anhydrase IX. This allows for a quantitative comparison of their relative potencies.
| Inhibitor | hCAIX Ki (nM) | Other CA Isoforms Ki (nM) | Reference |
| This compound | 38.8 | Not specified | [1][2] |
| CAIX/CAXII-IN-2 | 8.9 | hCAXII: 5.3 | [1] |
| CAIX/XII-IN-16 | 10.6 | hCAXII: 31.8, hCAI: 2361 | [1] |
| hCA/VEGFR-2-IN-2 | 3.6 | hCAII: 16.1, hCAXII: 16.7, hCAI: 75.3 | [1] |
| Carbonic anhydrase inhibitor 7 | 6.5 | hCAII: 7.1, hCAXII: 72.1, hCAI: 255.8 | [1] |
| Carbonic anhydrase inhibitor 9 | 56.9 | hCAII: 56.4 | [1] |
| Carbonic anhydrase inhibitor 20 | 8.3 | hCAI: 47.6, hCAII: 36.5, hCAXII: 2.7 | [3] |
| hCAIX/XII-IN-7 | 503.7 | hCAI: 3.2, hCAII: 9.2, hCAXII: 59 | [3] |
Experimental Protocol for Ki Value Determination
The determination of the inhibition constant (Ki) is crucial for characterizing the potency of an enzyme inhibitor. A widely accepted method for carbonic anhydrase inhibitors is the stopped-flow carbon dioxide (CO2) hydration assay.
Principle
This method measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton. The inhibitor's presence will slow this reaction. The Ki is determined by measuring the initial rates of reaction at various substrate and inhibitor concentrations.
Materials
-
Recombinant human carbonic anhydrase IX (catalytic domain)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
CO2-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure
-
Enzyme Preparation: A stock solution of recombinant hCAIX is prepared in the assay buffer.
-
Inhibitor Preparation: A series of dilutions of the test inhibitor are prepared.
-
Assay Execution:
-
The enzyme and inhibitor are pre-incubated for a specific time to allow for binding equilibrium to be reached.
-
The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time as the pH decreases due to proton production from the CO2 hydration reaction.
-
-
Data Analysis:
-
The initial reaction rates are calculated from the absorbance data.
-
These rates are then plotted against the inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined from this plot.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate (CO2) concentration and Km is the Michaelis-Menten constant for the substrate.[4]
-
Visualizing Key Processes
To better understand the context of hCAIX inhibition, the following diagrams illustrate the enzyme's signaling pathway and the experimental workflow for Ki determination.
Caption: Signaling pathway of carbonic anhydrase IX in tumor pH regulation.
Caption: Experimental workflow for determining the Ki value of a CAIX inhibitor.
References
Comparative Preclinical Assessment of Carbonic Anhydrase IX Inhibitors for Grant Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of preclinical data for the well-characterized human carbonic anhydrase IX (hCAIX) inhibitor, SLC-0111, against other alternatives. The objective is to furnish researchers with robust data to support grant applications and inform inhibitor selection for further investigation. All data is presented in a standardized format, accompanied by detailed experimental protocols and visualizations to facilitate interpretation and replication.
Introduction to hCAIX as a Therapeutic Target
Human carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of tumor pH.[1] Under hypoxic conditions, a hallmark of the tumor microenvironment, the transcription factor HIF-1α induces the expression of CAIX.[1] CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, leading to acidification of the extracellular space while maintaining a neutral to alkaline intracellular pH. This pH gradient promotes tumor cell survival, proliferation, and invasion, and contributes to resistance to chemotherapy and radiation.[1][2] The restricted expression of CAIX in normal tissues makes it an attractive and specific target for anticancer therapy.[1]
This guide focuses on SLC-0111, a clinical-stage CAIX inhibitor, and compares its preclinical performance with the non-selective inhibitor Acetazolamide and the investigational inhibitor S4.
In Vitro Inhibitory and Cellular Activity
The following tables summarize the in vitro enzymatic inhibition (Ki) and cellular antiproliferative (IC50) activities of SLC-0111, S4, and Acetazolamide.
Table 1: Enzymatic Inhibition (Ki) of CAIX and Related Isoforms
| Compound | hCAIX Ki (nM) | hCAII Ki (nM) | hCAXII Ki (nM) | Selectivity (CAII/CAIX) |
| SLC-0111 | 45.1[3] | 960[4] | 4.5[3] | ~21 |
| S4 | 7[5][6][7] | 546[5][7] | 2[5][7] | ~78 |
| Acetazolamide | 30 (IC50)[8] | 130 (IC50)[8] | - | ~4.3 |
Table 2: Cellular Proliferation/Viability (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Conditions |
| SLC-0111 | Glioblastoma cell lines | Glioblastoma | 80 - 100[9] | Hypoxia |
| CFPAC-1 | Pancreatic Cancer | ~125[10] | - | |
| PANC-1 | Pancreatic Cancer | ~120[10] | - | |
| HT-29 | Colorectal Cancer | 13.53 (µg/mL)[11] | - | |
| MCF7 | Breast Cancer | 18.15 (µg/mL)[11] | - | |
| PC3 | Prostate Cancer | 8.71 (µg/mL)[11] | - | |
| S4 | HT-29 | Colorectal Cancer | 20[5][6] | Anoxia |
| MDA-MB-231 | Breast Cancer | 481[5][6] | Anoxia | |
| HCT116 | Colorectal Cancer | >1000[5][6] | Anoxia | |
| Acetazolamide | HT-29 | Colorectal Cancer | 53.78[8] | Hypoxia |
In Vivo Antitumor Efficacy
Preclinical in vivo studies in xenograft models are crucial for evaluating the therapeutic potential of CAIX inhibitors.
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Tumor Model | Cancer Type | Dosage | Key Findings |
| SLC-0111 | Glioblastoma Xenograft | Glioblastoma | - | In combination with temozolomide, significantly delayed tumor recurrence and provided complete regression in some mice.[12] |
| MDA-MB-231 LM2-4 Orthotopic | Triple-Negative Breast Cancer | - | Significantly reduced overall metastatic burden. When combined with sunitinib, it reduced primary tumor growth and sunitinib-induced metastasis.[13] | |
| HNSCC Xenograft | Head and Neck Squamous Cell Carcinoma | - | In combination with cisplatin, inhibited tumor growth and reduced metastatic spread to a greater extent than single agents.[14] | |
| S4 | MDA-MB-231 Xenograft | Breast Cancer | 10 mg/kg (i.p.) | Reduced the number of lung metastases but did not affect primary tumor growth.[6] |
| DMS 79 and COR-L24 SCLC | Small Cell Lung Cancer | - | In combination with cisplatin, was more effective at reducing primary tumor growth than either agent alone.[15] | |
| Acetazolamide | H-727 and H-720 Xenografts | Bronchial Carcinoid | 20 mg/kg | In combination with sulforaphane, significantly reduced the fraction of invasive cells.[16] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental designs is essential for understanding the mechanism of action and the preclinical data.
Caption: Hypoxia-Induced CAIX Signaling Pathway in Tumor Cells.
Caption: A typical experimental workflow for an in vivo xenograft tumor model.
References
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. The Sulfamate Small Molecule CAIX Inhibitor S4 Modulates Doxorubicin Efficacy | PLOS One [journals.plos.org]
- 3. The Sulfamate Small Molecule CAIX Inhibitor S4 Modulates Doxorubicin Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The CAIX inhibitor SLC-0111 exerts anti-cancer activity on gastric cancer cell lines and resensitizes resistant cells to 5-Fluorouracil, taxane-derived, and platinum-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A 99mTc-Labeled Ligand of Carbonic Anhydrase IX Selectively Targets Renal Cell Carcinoma In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 11. Combination of carbonic anhydrase inhibitor, acetazolamide, and sulforaphane, reduces the viability and growth of bronchial carcinoid cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetazolamide serves as selective delivery vehicle for dipeptide-linked drugs to renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. flore.unifi.it [flore.unifi.it]
Safety Operating Guide
Proper Disposal of hCAIX-IN-15: A Guide for Laboratory Professionals
For immediate safety and compliance, treat hCAIX-IN-15 as a potentially hazardous chemical. The primary source of handling and disposal information is the Safety Data Sheet (SDS) which should be obtained from the supplier. This guide provides a framework for disposal based on established best practices for research chemicals in the absence of a specific SDS.
Researchers and laboratory personnel must adhere to their institution's specific chemical hygiene and waste management plans. The following procedures are based on general laboratory safety protocols and should be adapted to meet local and federal regulations.
Pre-Disposal Checklist and Hazard Assessment
Before beginning any disposal procedure, it is crucial to gather all available information about the compound. Since the specific hazards of this compound are not widely documented, a conservative approach is necessary.
Key Information to Obtain (Preferably from the SDS):
| Data Point | Information to Solicit from Supplier/SDS | Relevance to Disposal |
| Physical Properties | Appearance, solubility, melting point, boiling point. | Informs on appropriate storage and potential for environmental persistence. |
| Hazard Classification | GHS pictograms, hazard statements (e.g., toxic, corrosive). | Determines the required personal protective equipment (PPE) and waste segregation. |
| Toxicological Data | Acute and chronic toxicity, carcinogenicity, mutagenicity. | Dictates handling precautions and the necessity for specialized disposal routes. |
| Ecological Information | Potential for harm to aquatic life or other environmental effects. | Guides decisions on neutralization or specialized waste streams to protect the environment. |
| Reactivity Data | Chemical incompatibilities, conditions to avoid. | Prevents dangerous reactions in waste containers. |
In the absence of this data, treat this compound as a toxic and environmentally hazardous substance.
Step-by-Step Disposal Protocol
This protocol outlines the general procedure for disposing of small quantities of research chemicals like this compound.
Step 1: Personal Protective Equipment (PPE) Always wear appropriate PPE when handling chemical waste. This includes:
-
Safety goggles (or a face shield)
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Segregation and Collection
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Collect waste this compound (solid or in solution) in a designated, leak-proof, and chemically compatible container. The original container is often a suitable choice if it is in good condition.
-
Avoid drain disposal.[1][2][3][4] Hazardous chemicals should never be poured down the drain.[3][4]
Step 3: Labeling of Waste Container Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid using abbreviations.
-
An indication of the hazards (e.g., "Potentially Toxic," "Hazards Not Fully Known").
-
The approximate quantity or concentration of the waste.
-
The date when the first waste was added to the container (accumulation start date).
-
The name of the principal investigator and the laboratory location.
Step 4: Storage of Chemical Waste
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3]
-
This area must be at or near the point of generation and under the control of laboratory personnel.[5]
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Store incompatible waste types separately to prevent accidental mixing.[2]
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with all available information regarding the compound, including a copy of the SDS if obtained.
-
Follow all instructions provided by the EHS office for the final disposal procedure.
Disposal of Contaminated Materials
-
Sharps: Chemically contaminated sharps (needles, scalpels) should be placed in a designated, puncture-resistant sharps container labeled as "Hazardous Waste".
-
Lab Debris: Non-sharp laboratory debris (gloves, pipette tips, paper towels) contaminated with this compound should be collected in a separate, clearly labeled bag or container for hazardous waste. Do not dispose of this material in the regular trash.[6]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always prioritize obtaining the specific Safety Data Sheet and consulting with your institutional safety professionals.
References
- 1. vumc.org [vumc.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
Essential Safety and Operational Guidance for Handling hCAIX-IN-15
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the potent carbonic anhydrase IX inhibitor, hCAIX-IN-15.
This document provides critical safety protocols and logistical information for the operational use and disposal of this compound, a potent inhibitor of human carbonic anhydrase IX (hCA IX) with a Ki value of 38.8 nM, utilized in cancer research.[1] Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): A comprehensive hazard assessment should be conducted to identify potential physical and health hazards.[1] The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or tightly sealed goggles. A face shield is recommended when splashing is a risk. | Protects against accidental splashes, dust, and aerosols.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption.[4] |
| Body Protection | A fully buttoned laboratory coat. | Shields skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is required for handling powders or creating solutions. | Minimizes inhalation of the compound. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Conduct all manipulations of solid this compound within a certified chemical fume hood to prevent inhalation of dust.
-
Use appropriate tools for weighing and transferring the compound to minimize static and dispersal.
-
Ensure all necessary equipment (e.g., spatulas, weigh boats, vials) is clean and readily available before starting.
2. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Ensure the chosen solvent is compatible with the compound and subsequent experimental procedures.
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly closed to prevent contamination and degradation.
Disposal Plan: Managing this compound Waste
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, weigh boats, and paper towels. |
| Liquid Waste | Collect in a sealed, leak-proof, and appropriately labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. |
| Empty Containers | Triple-rinse with a suitable solvent. The first rinseate must be collected as hazardous waste. After thorough rinsing and drying, the container can be disposed of according to institutional guidelines, ensuring the label is defaced or removed.[5][6] |
Signaling Pathway and Experimental Workflow
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in many types of tumors, often as a response to hypoxia (low oxygen levels).[7][8][9] It plays a crucial role in regulating pH in the tumor microenvironment.[8][10] Under hypoxic conditions, the transcription factor HIF-1α (hypoxia-inducible factor 1-alpha) is stabilized and promotes the expression of target genes, including CA9, the gene encoding CA IX.[4][9] CA IX then catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[7] This enzymatic activity helps to maintain a relatively neutral intracellular pH (pHi) while contributing to an acidic extracellular pH (pHe), which is advantageous for tumor cell survival, proliferation, and invasion.[10] this compound, as a potent inhibitor, blocks this catalytic activity, disrupting the pH regulation and potentially leading to increased intracellular acidosis and reduced tumor cell fitness.
Caption: this compound inhibits the enzymatic activity of CA IX.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: mechanism of action and therapeutic use in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HCAIX - Harbor Capital Appreciation Fund Investor Class | Fidelity Investments [fundresearch.fidelity.com]
- 7. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carbonic Anhydrase IX Roles in Tumor Growth, Survival and Invasion | Antibody News: Novus Biologicals [novusbio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
